2-Methylbenzyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(isocyanatomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHPWTGETWKSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369884 | |
| Record name | 2-Methylbenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-58-2 | |
| Record name | 1-(Isocyanatomethyl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56651-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phosgene-Free Synthesis of 2-Methylbenzyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of isocyanates, crucial intermediates in the pharmaceutical and polymer industries, has traditionally relied on the use of highly toxic phosgene. Growing safety and environmental concerns have necessitated the development of phosgene-free synthetic routes. This technical guide provides a comprehensive overview of the core methodologies for the phosgene-free synthesis of 2-Methylbenzyl isocyanate. The primary approach detailed involves a two-step process: the initial formation of a carbamate intermediate from 2-methylbenzylamine, followed by the thermal decomposition of the carbamate to yield the desired isocyanate. This guide presents detailed experimental protocols, quantitative data summarized in structured tables, and visual representations of the synthetic pathways and workflows to facilitate understanding and implementation by researchers in organic synthesis and drug development.
Introduction
Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group. Their reactivity makes them valuable building blocks in organic synthesis, particularly in the production of polyurethanes, agrochemicals, and pharmaceuticals. This compound, in particular, serves as a key precursor for various biologically active molecules. The conventional industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene, a highly toxic and corrosive gas. The inherent dangers associated with phosgene have spurred significant research into safer and more environmentally benign synthetic alternatives.[1]
The most promising and widely explored phosgene-free methods for isocyanate synthesis proceed via a two-step pathway involving the formation of a stable carbamate intermediate, which is subsequently thermally decomposed to the isocyanate and an alcohol byproduct.[1][2] This approach avoids the direct handling of phosgene and offers a safer and more sustainable route to isocyanates. This guide will focus on two primary methods for the synthesis of the carbamate intermediate from 2-methylbenzylamine: the use of dimethyl carbonate (DMC) and the reaction with urea.
Synthetic Pathways
The phosgene-free synthesis of this compound is predominantly achieved through a two-step process, as illustrated below. The first step involves the formation of a carbamate, typically methyl 2-methylbenzylcarbamate, from 2-methylbenzylamine. The second step is the thermal decomposition of this carbamate intermediate to yield this compound.
Step 1: Synthesis of Methyl 2-methylbenzylcarbamate
The reaction of 2-methylbenzylamine with dimethyl carbonate (DMC) is a green and effective method for the synthesis of methyl 2-methylbenzylcarbamate. DMC serves as a safe and environmentally friendly substitute for phosgene.[3] The reaction can be performed with or without a catalyst, although the use of a catalyst can significantly improve the reaction rate and yield.
A variety of catalysts have been reported to be effective for the synthesis of carbamates from amines and DMC, including metal oxides and acetates.[4][5] The reaction is typically carried out at elevated temperatures and pressures.
An alternative route to carbamates involves the reaction of an amine with urea and an alcohol, in this case, methanol. This method is also considered a green chemistry approach as it utilizes inexpensive and readily available starting materials.[6] The reaction proceeds by the alcoholysis of urea to form an isocyanic acid intermediate, which then reacts with the amine to form the carbamate.
This reaction is typically catalyzed by metal oxides and requires elevated temperatures to proceed efficiently.
Step 2: Thermal Decomposition of Methyl 2-methylbenzylcarbamate
The final step in the synthesis is the thermal decomposition (thermolysis) of the carbamate intermediate. This reaction is an equilibrium process where the carbamate cleaves to form the isocyanate and the corresponding alcohol. To drive the reaction to completion, the alcohol byproduct is typically removed from the reaction mixture as it is formed.[5][6]
The thermolysis can be carried out in either the gas or liquid phase, with or without a catalyst. For the synthesis of this compound, a liquid-phase decomposition is generally preferred to minimize side reactions.
Experimental Protocols
The following protocols are based on established procedures for analogous compounds due to the limited availability of specific literature for this compound.
Synthesis of Methyl 2-methylbenzylcarbamate from 2-Methylbenzylamine and Dimethyl Carbonate
Materials:
-
2-Methylbenzylamine
-
Dimethyl Carbonate (DMC)
-
Zinc Acetate (catalyst)
-
Toluene (solvent)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
To a high-pressure autoclave reactor, add 2-methylbenzylamine, a molar excess of dimethyl carbonate (e.g., 10 equivalents), and a catalytic amount of zinc acetate (e.g., 1-5 mol%).
-
Seal the reactor and purge with nitrogen gas.
-
Heat the reactor to 150-180°C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-8 hours. The pressure inside the reactor will increase due to the formation of methanol.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess dimethyl carbonate and methanol by distillation under reduced pressure.
-
The crude methyl 2-methylbenzylcarbamate can be purified by vacuum distillation or recrystallization.
Thermal Decomposition of Methyl 2-methylbenzylcarbamate
Materials:
-
Methyl 2-methylbenzylcarbamate
-
High-boiling point inert solvent (e.g., diphenyl ether)
-
Nitrogen gas
Equipment:
-
Distillation apparatus with a short-path distillation head
-
Heating mantle with temperature control
-
Vacuum pump
-
Cold trap
Procedure:
-
Set up a distillation apparatus with a short-path distillation head and a receiving flask cooled in an ice bath.
-
Charge the distillation flask with methyl 2-methylbenzylcarbamate and a high-boiling point inert solvent.
-
Flush the system with nitrogen gas.
-
Heat the distillation flask to 200-250°C under a slow stream of nitrogen or under vacuum.
-
The this compound and methanol will distill over as they are formed. The methanol can be collected in a cold trap.
-
Collect the this compound in the cooled receiving flask.
-
The product can be further purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions reported in the literature.
Table 1: Synthesis of Carbamates from Primary Amines and Dimethyl Carbonate
| Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | None | 130 | 2 | ~50 | [3] |
| Aniline | PbO | 150 | 2 | >95 | Analogous to[4] |
| Toluene-2,4-diamine | Ytterbium triflate | 180 | 5 | ~90 | Analogous to[4] |
Table 2: Thermal Decomposition of Carbamates to Isocyanates
| Carbamate | Temperature (°C) | Phase | Yield (%) | Reference |
| Methyl N-phenylcarbamate | 200-250 | Liquid | High | Analogous to[6] |
| O-methyl-N-benzyl carbamate | 250-600 | Gas | Variable | [5] |
| Dimethylhexane-1,6-dicarbamate | 300-400 | Gas | >90 | [1] |
Conclusion
The phosgene-free synthesis of this compound via a two-step process involving carbamate formation and subsequent thermal decomposition offers a safer and more environmentally friendly alternative to traditional phosgene-based methods. The use of dimethyl carbonate or urea for carbamate synthesis, followed by controlled thermolysis, provides a viable pathway to this important synthetic intermediate. While specific literature for the direct synthesis of this compound is scarce, the protocols and data presented in this guide, based on closely related and well-documented transformations, provide a solid foundation for researchers to develop and optimize this important phosgene-free synthesis. Further research into novel catalysts and process optimization will continue to enhance the efficiency and industrial applicability of these greener synthetic routes.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. US20120202961A1 - Isocyanate manufacture - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Methylbenzyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylbenzyl isocyanate, a valuable reagent in organic synthesis and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly accessible, comprehensive spectral data for this specific compound is limited, this guide provides predicted values and data from analogous compounds to offer a robust analytical framework. The quantitative data is summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |
| Ar-H | 7.20 - 7.40 | m | - |
| -CH₂ -NCO | 4.40 | s | - |
| Ar-CH₃ | 2.35 | s | - |
Predicted data is based on standard chemical shift tables and analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm |
| C =O (Isocyanate) | ~125 |
| Aromatic C -CH₂ | ~136 |
| Aromatic C -CH₃ | ~135 |
| Aromatic C -H | 126 - 131 |
| -C H₂-NCO | ~46 |
| Ar-C H₃ | ~18 |
Note: Specific assignments for the aromatic carbons can be challenging without advanced 2D NMR techniques. The isocyanate carbon signal may be broad. Data is referenced from commercially available spectra for this compound, though detailed peak lists are not publicly available.[1]
Table 3: IR Spectral Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N=C=O stretch (Isocyanate) | 2275 - 2250 | Strong, Sharp |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-H bend (Alkyl) | 1470 - 1370 | Medium |
Table 4: Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Relative Abundance |
| 147 | [M]⁺ (Molecular Ion) | Moderate |
| 118 | [M - NCO]⁺ | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |
| 65 | [C₅H₅]⁺ | Moderate |
Fragmentation patterns are predicted based on the structure and typical behavior of benzyl compounds under electron ionization.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets for each carbon.
-
A wider spectral width is used compared to ¹H NMR.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectra are phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound, particularly the isocyanate group.
Methodology:
-
Sample Preparation:
-
As this compound is a liquid, a thin film is prepared.
-
Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform film.
-
-
Instrument Setup:
-
The analysis is performed on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
A background spectrum of the clean salt plates is acquired.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample holder.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Peak positions are identified and assigned to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the liquid is placed in a capillary tube.
-
-
Ionization:
-
Electron Ionization (EI) is the most common method for this type of molecule.
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
References
Spectroscopic Profile of 2-Methylbenzyl Isocyanate: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for 2-Methylbenzyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the characteristic vibrational modes, detailed experimental protocols for obtaining the spectra, and a logical workflow for the spectroscopic analysis.
Data Presentation: Vibrational Spectroscopy Data
The following tables summarize the expected characteristic vibrational frequencies for this compound based on established group frequency correlations for aromatic compounds and isocyanates. While exhaustive quantitative peak lists with intensities are not publicly available, these tables provide the key absorption and scattering bands crucial for the identification and characterization of this molecule.
Table 1: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3050 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| ~2960 - 2850 | Medium | Aliphatic C-H Stretching (CH₂) |
| ~2275 - 2250 | Strong, Sharp | Asymmetric Stretching of Isocyanate (-N=C=O) |
| ~1600, ~1490 | Medium to Weak | Aromatic C=C Ring Stretching |
| ~1450 | Medium | Aliphatic C-H Bending (CH₂) |
| ~760 - 730 | Strong | C-H Out-of-Plane Bending (ortho-disubstituted ring) |
Table 2: Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3050 | Strong | Aromatic C-H Stretching |
| ~2920 | Medium | Aliphatic C-H Stretching (CH₂) |
| ~2270 | Very Weak | Asymmetric Stretching of Isocyanate (-N=C=O) |
| ~1605 | Strong | Aromatic Ring Stretching |
| ~1000 | Strong | Aromatic Ring Breathing Mode |
| ~750 | Medium | C-H Out-of-Plane Bending |
Note: The isocyanate (-N=C=O) stretching vibration is characteristically very strong and sharp in the IR spectrum, making it a key diagnostic peak.[1] In Raman spectroscopy, this band is typically very weak.
Experimental Protocols
The following are detailed methodologies for conducting FT-IR and Raman spectroscopy on a liquid sample such as this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of liquid this compound to identify its functional groups.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) detector, is powered on and has undergone its standard performance checks.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Sample Preparation (Neat Liquid):
-
Place one drop of this compound onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition:
-
Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.
-
Raman Spectroscopy Protocol
Objective: To obtain the Raman scattering spectrum of liquid this compound to complement the FT-IR data and provide information on non-polar functional groups.
Methodology:
-
Instrument Preparation:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm diode laser to minimize fluorescence) and a charge-coupled device (CCD) detector.
-
Calibrate the spectrometer using a standard reference material such as silicon or naphthalene.
-
-
Sample Preparation:
-
Pipette a small volume of this compound into a clean glass capillary tube or a nuclear magnetic resonance (NMR) tube.
-
Alternatively, a drop of the liquid can be placed on a clean microscope slide.
-
-
Data Acquisition:
-
Place the sample in the instrument's sample holder.
-
Focus the laser onto the liquid sample.
-
Acquire the Raman spectrum over a Stokes shift range of approximately 200 to 3500 cm⁻¹.
-
Set the laser power to an appropriate level to avoid sample degradation (e.g., 50-100 mW).
-
Use an integration time and number of accumulations sufficient to achieve a good signal-to-noise ratio (e.g., 10-second integration, 5 accumulations).
-
-
Data Processing and Analysis:
-
The raw data is processed to remove any background fluorescence and cosmic rays.
-
The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).
-
Identify and assign the characteristic Raman scattering peaks to the vibrational modes of the molecule.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Logical Relationship of Functional Groups to Vibrational Modes.
References
physical and chemical properties of 2-Methylbenzyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl isocyanate is an aromatic organic compound containing a reactive isocyanate functional group. Its structure, featuring a methyl-substituted benzene ring attached to an isocyanatomethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in utilizing this versatile reagent.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
Core Identifiers and Properties
| Property | Value |
| CAS Number | 56651-58-2 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol [1] |
| Appearance | Assumed to be a liquid, based on related isomers |
| Boiling Point | 226 °C (lit.)[2], 223.6 °C at 760 mmHg[3] |
| Density | 1.059 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.528 (lit.)[2] |
| Flash Point | 210 °F[2], 65.6 °C[3] |
| Storage Temperature | 2-8°C[2] |
Chemical Reactivity
The isocyanate group (-N=C=O) is highly electrophilic and reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. Isocyanates are known to be moisture-sensitive and can react with water, alcohols, amines, and other nucleophilic reagents.[4][5] These reactions are often exothermic and can be vigorous.[5] The compound is incompatible with acids, strong oxidizing agents, and strong bases.[6]
Experimental Protocols
Detailed experimental procedures are essential for the safe and efficient handling and application of this compound. The following sections provide generalized protocols for its synthesis and analysis, based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of isocyanates is the phosgenation of the corresponding amine.[4] However, due to the hazardous nature of phosgene, alternative methods using phosgene surrogates like triphosgene are often preferred in a laboratory setting.[7] Another approach involves the dehydration of a formamide precursor. The following protocol is a plausible method for the synthesis of this compound from 2-methylbenzylamine.
Materials:
-
2-Methylbenzylamine
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (e.g., Kugelrohr)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-methylbenzylamine in anhydrous dichloromethane. The flask is cooled in an ice bath.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred amine solution under a nitrogen atmosphere.
-
Base Addition: Following the addition of triphosgene, triethylamine is added dropwise to the reaction mixture. The reaction is stirred at 0°C for a specified period.
-
Work-up: The reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Analysis of this compound
The purity and identity of this compound can be determined using various analytical techniques. Spectroscopic methods and chromatography are commonly employed.
1. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the benzylic protons, and the methyl group protons.
-
¹³C NMR will show a characteristic peak for the isocyanate carbon around 120-130 ppm.
-
2. Chromatographic Analysis:
-
Gas Chromatography (GC): GC can be used to determine the purity of the compound. A suitable column (e.g., a non-polar or medium-polarity column) and temperature program should be selected. The compound can be detected using a flame ionization detector (FID) or a mass spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. Due to the reactivity of the isocyanate group, derivatization is often necessary before analysis. For instance, the isocyanate can be reacted with an alcohol to form a stable urethane, which can then be analyzed by reverse-phase HPLC with UV detection.
General GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume of the sample solution into the GC-MS instrument.
-
Separation: The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.
-
Detection: The separated components are detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to determine the purity and confirm the identity of the compound.
Biological Activity and Applications
While specific information on the biological activity of this compound is limited in the public domain, its isomers, (R)-(+)-α-Methylbenzyl isocyanate and (S)-(-)-α-Methylbenzyl isocyanate, are utilized as chiral derivatizing agents and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] For instance, (R)-(+)-α-Methylbenzyl isocyanate is used in the synthesis of non-steroidal mineralocorticoid receptor antagonists and antiviral agents.[10] The reactivity of the isocyanate group allows for its incorporation into a variety of molecular scaffolds, making it a potentially valuable building block in drug discovery and development.
Safety and Handling
Isocyanates are toxic and can cause respiratory irritation and sensitization.[6] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[6]
This technical guide provides a foundational understanding of this compound. Researchers are encouraged to consult additional safety data sheets and relevant literature before use.
References
- 1. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 56651-58-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to 2-Methylbenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methylbenzyl isocyanate, a key chemical intermediate. This document consolidates essential data, including its chemical properties, molecular structure, synthesis protocols, and applications, with a focus on its relevance in research and development, particularly in the pharmaceutical and agrochemical sectors.
Core Data and Properties
This compound, identified by the CAS number 56651-58-2, is an organic compound with the molecular formula C9H9NO.[1] Its molecular weight is 147.17 g/mol .[1] The structural and identifying information for this compound is summarized below.
| Identifier | Value | Reference |
| CAS Number | 56651-58-2 | [1][2][3] |
| Molecular Formula | C9H9NO | [1] |
| Molecular Weight | 147.17 | [1] |
| IUPAC Name | 1-(isocyanatomethyl)-2-methylbenzene | |
| Synonyms | Benzene, 1-(isocyanatomethyl)-2-methyl- | [1] |
While specific experimental data for this compound is not extensively available in the public domain, the properties of its isomers, such as α-methylbenzyl isocyanate, provide valuable insights.
| Property | (S)-(-)-α-Methylbenzyl isocyanate | (R)-(+)-α-Methylbenzyl isocyanate | Reference |
| CAS Number | 14649-03-7 | 33375-06-3 | [4] |
| Form | Liquid | Liquid | [5] |
| Boiling Point | 55-56 °C at 2.5 mmHg | 55-56 °C at 2.5 mmHg | [5] |
| Density | 1.045 g/mL at 20 °C | 1.045 g/mL at 20 °C | [5] |
| Refractive Index | n20/D 1.5145 | n20/D 1.513 | [5] |
| Storage Temperature | 2-8°C | 2-8°C | [5] |
Molecular Structure
The molecular structure of this compound consists of a benzyl group substituted with a methyl group at the ortho position of the phenyl ring and an isocyanate functional group attached to the benzylic carbon.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="CH₂"];
C8 [label="CH₃"];
N [label="N"];
O [label="O"];
// Benzene ring with substituents
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C2 -- C8;
// Isocyanate group
C7 -- N;
N -- C_iso [style=invis];
C_iso [label="C", pos="7.5,0.5!"];
C_iso -- O [style=bold, len=0.5];
N -- C_iso [style=bold, len=0.5];
// Positioning
C1 [pos="0,0!"];
C2 [pos="1.4,0!"];
C3 [pos="2.1,-1.2!"];
C4 [pos="1.4,-2.4!"];
C5 [pos="0,-2.4!"];
C6 [pos="-0.7,-1.2!"];
C7 [pos="-1.4,1.2!"];
C8 [pos="2.8,1.2!"];
N [pos="-2.8,2.4!"];
C_iso [pos="-3.8,3.4!"];
O [pos="-4.8,4.4!"];
}
Caption: General synthesis workflows for this compound.
Reactivity
The isocyanate functional group (-N=C=O) is an electrophile, making it reactive towards various nucleophiles.[6] Key reactions include:
-
Reaction with Alcohols: Forms a urethane linkage.[6]
-
Reaction with Amines: Yields a urea derivative.[6]
-
Reaction with Water: Produces a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.[6]
These reactions are fundamental in the synthesis of polyurethanes and polyureas and are widely utilized in drug discovery to create diverse chemical libraries of ureas and carbamates.[6][7]
Caption: Key reactions of the isocyanate functional group.
Applications in Research and Drug Development
Isocyanates are crucial building blocks in organic synthesis. Benzyl isocyanate, a related compound, is a cornerstone in modern pharmaceutical synthesis due to its ability to react with amines and alcohols to form ureas and carbamates, respectively.[7] These resulting compounds are vital intermediates for constructing diverse chemical libraries for drug discovery.[7]
The applications of chiral α-methylbenzyl isocyanates highlight the potential uses of this compound:
-
Pharmaceutical Development: Serves as a key intermediate in the synthesis of chiral pharmaceuticals, including analgesics and anti-inflammatory drugs.[8][9]
-
Agrochemicals: Used in the development of herbicides and insecticides.[8][9]
-
Polymer Chemistry: Employed in the production of specialty polymers and polyurethane foams, enhancing properties like durability and thermal stability.[8][9]
-
Chiral Derivatization: Used as a derivatizing agent for the separation of enantiomers in chromatography.[10]
Experimental Protocols: General Handling and Safety
Given the reactivity and potential hazards of isocyanates, strict safety protocols are mandatory. The following is a general guide based on safety data for related isocyanates.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[11][12]
-
Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[11][12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11][13] In case of inadequate ventilation, wear respiratory protection.[11]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist.[13] Keep away from open flames, hot surfaces, and sources of ignition.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] It is moisture-sensitive.[11] Store refrigerated (2-8°C is recommended for its isomers).[5]
-
Incompatible Materials: Acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[13]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
Spill and Disposal:
References
- 1. This compound CAS#: 56651-58-2 [amp.chemicalbook.com]
- 2. This compound | 56651-58-2 [chemicalbook.com]
- 3. This compound CAS#: 56651-58-2 [chemicalbook.com]
- 4. (S)-(-)-α-甲基苄基异氰酸酯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-(-)-α-甲基苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (R)-(+)-α-Methylbenzylisocyanat derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. cn.canbipharm.com [cn.canbipharm.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
reaction mechanism of 2-Methylbenzyl isocyanate with primary amines
An In-depth Technical Guide to the Reaction Mechanism of 2-Methylbenzyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism between this compound and primary amines. The core reaction, a nucleophilic addition, results in the formation of N,N'-disubstituted ureas, a crucial functional group in medicinal chemistry and materials science. This document details the underlying mechanism, discusses kinetic considerations, outlines potential side reactions, and provides a representative experimental protocol for conducting this transformation. While specific quantitative kinetic data for this compound is not extensively published, this guide extrapolates from well-established principles governing the reactions of aromatic isocyanates with amines to provide a robust theoretical and practical framework.
Introduction
The reaction of isocyanates with nucleophiles is a cornerstone of synthetic chemistry, most notably in the production of polyurethanes and polyureas. In the context of drug development and fine chemical synthesis, the specific reaction of isocyanates with primary amines to form substituted ureas is of paramount importance. Urea derivatives are prevalent in a wide array of biologically active molecules and approved pharmaceuticals.
This compound is an aromatic isocyanate whose reactivity is modulated by the electronic and steric effects of the ortho-methyl group on the benzyl ring. Understanding its reaction mechanism with primary amines is critical for controlling reaction outcomes, optimizing yields, and minimizing impurities in synthetic processes. This guide will elucidate the step-by-step mechanism of this transformation.
The Core Reaction Mechanism: Nucleophilic Addition
The fundamental reaction between this compound and a primary amine is a nucleophilic addition. The reaction is typically fast, exothermic, and proceeds without the need for a catalyst.[1][2] The mechanism can be described in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group.[3] This is the rate-determining step. The nitrogen atom of the isocyanate is electron-withdrawing, contributing to the electrophilicity of the adjacent carbon.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen of the original amine to the nitrogen of the isocyanate, resulting in the formation of a stable N-(2-methylbenzyl)-N'-alkyl/aryl urea.
The overall transformation is highly efficient and generally leads to high yields of the desired urea product.[4]
Caption: General mechanism for the reaction of this compound with a primary amine.
Kinetics and Reactivity Considerations
The reaction between an isocyanate and a primary amine is typically very rapid.[1] While specific kinetic data for this compound is scarce, general principles of isocyanate reactivity apply:
-
Amine Nucleophilicity: Aliphatic primary amines are generally more nucleophilic and react faster than aromatic primary amines.[1][5] Electron-donating groups on the amine increase its nucleophilicity and reaction rate, while electron-withdrawing groups decrease it.
-
Isocyanate Electrophilicity: The electrophilicity of the isocyanate's carbonyl carbon is a key driver. The benzyl group is weakly electron-donating, which might slightly decrease the reactivity compared to phenyl isocyanate.
-
Steric Hindrance: The ortho-methyl group on the benzyl ring introduces some steric bulk near the reaction center. This could potentially slow the reaction rate compared to an un-substituted benzyl isocyanate, particularly when reacting with a bulky primary amine.
-
Solvent Effects: The reaction is often performed in aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or dimethylformamide (DMF).[6] Polar aprotic solvents can stabilize the charged intermediate and may influence the reaction rate.
-
Catalysis: Although often unnecessary, the reaction can be catalyzed by tertiary amines or organotin compounds, especially if one of the reactants is particularly unreactive.[7][8] Tertiary amine catalysts function by forming a reactive complex with the isocyanate, further activating it towards nucleophilic attack.[7]
Illustrative Quantitative Data
Due to the lack of published kinetic data for the specific reaction of this compound, the following table presents an illustrative comparison of hypothetical second-order rate constants (k) for its reaction with different primary amines. This demonstrates how such data would be structured for comparative analysis.
| Primary Amine (R-NH₂) | R- Group | Solvent | Temperature (°C) | Hypothetical Rate Constant, k (M⁻¹s⁻¹) |
| n-Butylamine | n-C₄H₉- | THF | 25 | 1.25 |
| Aniline | C₆H₅- | THF | 25 | 0.08 |
| tert-Butylamine | (CH₃)₃C- | THF | 25 | 0.55 |
| n-Butylamine | n-C₄H₉- | DMF | 25 | 1.40 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Side Reactions: Biuret Formation
The most common side reaction, particularly at elevated temperatures (typically >100 °C) or in the presence of excess isocyanate, is the formation of a biuret.[2] The urea product, which contains N-H bonds, can act as a nucleophile and react with a second molecule of this compound.
Caption: Formation of a biuret as a potential side reaction.
To minimize this side reaction, it is advisable to:
-
Maintain a reaction temperature below 80 °C.
-
Use a slight excess of the primary amine relative to the isocyanate.
-
Add the isocyanate slowly to a solution of the amine to avoid localized high concentrations of the isocyanate.
Representative Experimental Protocol
This section provides a detailed, representative methodology for the synthesis of N-(2-methylbenzyl)-N'-(n-butyl)urea.
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringes
-
Nitrogen or Argon line for inert atmosphere
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a substituted urea.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (approx. 0.2 M concentration relative to the amine). Add n-butylamine (1.05 eq) via syringe and stir the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Addition of Isocyanate: Add this compound (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (isocyanate).
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. If the product precipitates from the reaction mixture, it can be isolated by filtration.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). The formation of the urea will be indicated by a characteristic carbonyl stretch in the IR spectrum (approx. 1630-1680 cm⁻¹) and appropriate signals in the NMR spectra.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for synthesizing N,N'-disubstituted ureas. The mechanism proceeds via a rapid nucleophilic addition of the amine to the electrophilic isocyanate carbon. While the reaction is generally fast and high-yielding, careful control of stoichiometry and temperature is recommended to prevent the formation of biuret side products. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this important transformation in their synthetic endeavors.
References
- 1. poliuretanos.net [poliuretanos.net]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. turkchem.net [turkchem.net]
An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 2-Methylbenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to their extensive use in the synthesis of polyurethanes, pharmaceuticals, and other specialty chemicals. This guide provides a detailed examination of the electrophilicity of the isocyanate group in a specific, yet illustrative molecule: 2-methylbenzyl isocyanate. We will explore the electronic and steric factors governing its reactivity, present available quantitative data and analogous system comparisons, detail relevant experimental protocols, and provide visual representations of key concepts.
The Electrophilic Nature of the Isocyanate Group
The electrophilicity of the isocyanate carbon is a direct consequence of the resonance structures that describe its electronic distribution. The carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.
Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further increases the positive charge on the isocyanate carbon. However, the reactivity of substituted aromatic isocyanates is modulated by the electronic and steric effects of the substituents on the ring.
Factors Influencing the Electrophilicity of this compound
The electrophilicity of the isocyanate group in this compound is influenced by the interplay of electronic and steric effects originating from the ortho-methyl substituent on the benzyl group.
-
Electronic Effects: The methyl group is traditionally considered an electron-donating group (EDG) through an inductive effect. In the case of this compound, the methylene (-CH2-) spacer between the phenyl ring and the isocyanate group mitigates the direct resonance effects. However, the inductive effect of the ortho-methyl group can still influence the electron density at the benzylic carbon and, to a lesser extent, the isocyanate group. An increase in electron density would be expected to slightly decrease the electrophilicity of the isocyanate carbon compared to the unsubstituted benzyl isocyanate.
-
Steric Effects: The presence of the methyl group in the ortho position introduces steric hindrance around the reaction center. While the isocyanate group is separated by a methylene bridge, the ortho-substituent can still sterically encumber the approach of a nucleophile to the electrophilic carbon. This steric hindrance is expected to decrease the rate of reaction compared to the para- or meta-substituted isomers. It is a well-established principle that ortho-substituents in benzene derivatives often exert a significant steric effect that can override electronic effects.[1]
Quantitative Assessment of Electrophilicity
Direct quantitative data for the reactivity of this compound is scarce in the readily available literature. However, we can infer its reactivity by examining data from analogous systems and applying principles of physical organic chemistry, such as the Hammett equation.
The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of aromatic compounds.[2] The standard Hammett equation is not directly applicable to ortho-substituents due to the significant steric effects they often introduce. However, for reaction series where the reaction center is separated from the aromatic ring by a side chain, as in benzyl derivatives, the application of the Hammett equation using para-substituent constants (σp) has been shown to be a reasonable approximation.[3] For ortho-substituents, the electrical effect is estimated to be approximately 0.75 times that of the corresponding para-substituent.[3]
Table 1: Hammett Substituent Constants (σ) for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -NO2 | 0.71 | 0.78 |
Data sourced from standard physical organic chemistry texts.
The negative σ_para value for the methyl group indicates its electron-donating nature. This would predict a slight decrease in the electrophilicity of the isocyanate group in this compound compared to the unsubstituted benzyl isocyanate.
Table 2: Relative Reactivity of Substituted Benzyl Compounds (Analogous Systems)
| Substrate | Relative Rate of Solvolysis |
| Benzyl Chloride | 1.00 |
| 4-Methylbenzyl Chloride | ~3.3 |
| 2-Methylbenzyl Chloride | ~0.7 |
| 4-Nitrobenzyl Bromide | ~0.03 (compared to benzyl bromide) |
| 2-Nitrobenzyl Bromide | ~0.03 (compared to benzyl bromide) |
Data is illustrative and compiled from various kinetic studies on benzyl systems to show general trends.[1][4]
The data from analogous systems, such as the solvolysis of substituted benzyl chlorides, demonstrates the combined influence of electronic and steric effects. While a para-methyl group accelerates the reaction through its electron-donating effect, an ortho-methyl group retards the reaction, highlighting the dominant role of steric hindrance.
Experimental Protocols for Assessing Isocyanate Electrophilicity
The electrophilicity of an isocyanate is typically quantified by measuring the rate of its reaction with a standard nucleophile, such as an alcohol or an amine.
Kinetic Measurement of the Reaction of an Isocyanate with an Alcohol by HPLC
This protocol describes a method for determining the second-order rate constant for the reaction between an isocyanate and an alcohol under pseudo-first-order conditions.[5][6][7]
Materials:
-
This compound
-
A primary or secondary alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
-
Microsyringes and volumetric flasks
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous THF.
-
Prepare a series of alcohol solutions in anhydrous THF at a concentration significantly higher than the isocyanate (e.g., 1.0 M, representing a 10-fold excess).
-
-
Reaction Setup:
-
Equilibrate the alcohol solution in the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding a small, precise volume of the isocyanate stock solution to the stirred alcohol solution. Start a timer immediately.
-
At timed intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a solution of a primary amine like dibutylamine) or simply by dilution with the HPLC mobile phase to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the disappearance of the this compound peak or the appearance of the urethane product peak at a suitable UV wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the isocyanate concentration versus time. The plot should be linear under pseudo-first-order conditions.
-
The slope of this line is the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the alcohol: k2 = k_obs / [Alcohol].
-
Synthesis of this compound
A common laboratory-scale synthesis of isocyanates involves the reaction of a primary amine with triphosgene.[8]
Materials:
-
2-Methylbenzylamine
-
Triphosgene
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve triphosgene in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Prepare a solution of 2-methylbenzylamine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred triphosgene solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture can be filtered to remove triethylamine hydrochloride.
-
The crude this compound can be purified by distillation under reduced pressure.
Caution: Phosgene and its substitutes are highly toxic. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing Reaction Mechanisms and Workflows
General Reaction Mechanism of Isocyanates with Nucleophiles
Caption: Reaction of an isocyanate with a nucleophile.
Workflow for Assessing Isocyanate Electrophilicity
Caption: Experimental workflow for kinetic analysis.
Electronic and Steric Effects in this compound
Caption: Factors influencing reactivity.
(Note: The image in the DOT script is a placeholder. A proper chemical structure drawing would be inserted in a real-world application.)
Conclusion
The electrophilicity of the isocyanate group in this compound is a finely balanced interplay of electronic and steric factors. While the ortho-methyl group has a weak electron-donating effect that would slightly decrease the intrinsic electrophilicity of the isocyanate carbon, its steric bulk is the dominant factor in reducing the overall reaction rate with nucleophiles compared to less hindered isomers. For drug development professionals and scientists, understanding these nuances is critical for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships for isocyanate-containing molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the quantitative and qualitative assessment of the reactivity of this important class of compounds.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordreference.com [oxfordreference.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]
Solubility of 2-Methylbenzyl Isocyanate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylbenzyl isocyanate in various organic solvents. Understanding the solubility of this reagent is critical for its effective use in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where it serves as a key building block. This document outlines its expected solubility based on analogous compounds, provides a detailed experimental protocol for quantitative determination, and illustrates a typical reaction pathway.
Core Concept: Solubility Profile
While specific quantitative solubility data for this compound is not extensively published in readily available literature, its structural similarity to other benzyl isocyanates allows for a reliable qualitative assessment. Generally, isocyanates are known to be soluble in a range of common organic solvents.[1] Benzyl isocyanide, a related compound, is noted to be soluble in ether and chloroform.[2] It is important to note that isocyanates are reactive towards protic solvents such as alcohols and water.
The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents, categorized by solvent type.
| Solvent Class | Solvent Name | Expected Solubility | Notes |
| Aprotic Solvents | |||
| Non-Polar | Toluene | Soluble | Commonly used as a reaction solvent for isocyanates. |
| Hexane | Likely Soluble | Suitable for non-polar reactions. | |
| Polar Aprotic | Acetonitrile | Soluble | A versatile solvent for a wide range of organic reactions. |
| Dichloromethane (DCM) | Soluble | An effective solvent for many organic compounds. | |
| Chloroform | Soluble | Similar to DCM, offers good solubility.[2] | |
| Tetrahydrofuran (THF) | Soluble | A common ether solvent, suitable for many reactions. | |
| Diethyl Ether | Soluble | A less polar ether, good for extractions and as a reaction medium.[2] | |
| Ethyl Acetate | Soluble | A moderately polar solvent. | |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, should be used with caution due to potential reactivity under certain conditions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, should be used with caution due to potential reactivity under certain conditions. | |
| Protic Solvents | |||
| Alcohols | Methanol, Ethanol | Reactive | Isocyanates react with alcohols to form carbamates. These solvents are generally unsuitable unless the reaction is intended. |
| Water | Water | Reactive | Isocyanates are moisture-sensitive and react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] |
Experimental Protocol for Solubility Determination
A precise determination of the solubility of this compound in a specific solvent can be achieved through the following gravimetric method. This protocol is designed to provide a quantitative measure of solubility (e.g., in g/100 mL or mol/L) at a given temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Syringes and syringe filters (0.2 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent reaction of the isocyanate with moisture.
-
Work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to handle the moisture-sensitive this compound.
-
-
Sample Preparation:
-
Add a precisely measured volume of the anhydrous solvent (e.g., 10.0 mL) to several vials.
-
To each vial, add an excess amount of this compound. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Gentle agitation will facilitate this process.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a syringe. Avoid disturbing the undissolved solid.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the volumetric flask under a gentle stream of inert gas or using a rotary evaporator.
-
Once the solvent is completely removed, place the flask in a vacuum oven at a mild temperature to remove any residual solvent.
-
Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask containing the dried residue.
-
Determine the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Safety Precautions:
-
Isocyanates are toxic and can cause respiratory irritation and sensitization.[1][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ensure that all handling of the isocyanate is performed under anhydrous conditions to prevent unwanted reactions.
Visualization of a Key Reaction Pathway
Isocyanates are versatile reagents that undergo a variety of addition reactions. A fundamental reaction is their addition to alcohols to form carbamates. This reaction is widely used in organic synthesis. The following diagram, generated using the DOT language, illustrates this general reaction pathway for this compound.
Caption: Reaction of this compound with an alcohol to form a carbamate.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for the gravimetric determination of solubility.
References
Theoretical Insights into the Reactivity of 2-Methylbenzyl Isocyanate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of 2-methylbenzyl isocyanate. Due to the limited availability of specific theoretical studies on this compound, this guide leverages the extensive research conducted on phenyl isocyanate as a structurally analogous and well-documented model. The principles and computational methodologies detailed herein are directly applicable to understanding and predicting the reactivity of this compound and other substituted aromatic isocyanates.
The core of isocyanate reactivity lies in the electrophilic nature of the carbon atom within the isocyanate group (-N=C=O). This inherent reactivity makes isocyanates valuable intermediates in the synthesis of a wide array of compounds, including urethanes, ureas, and carbamates, which are of significant interest in drug development and materials science. Theoretical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the intricate mechanisms of isocyanate reactions.
Computational Approaches to Isocyanate Reactivity
Theoretical investigations into isocyanate reactivity predominantly employ quantum chemical methods to map out reaction pathways and determine the energetic favorability of different mechanistic routes.
Density Functional Theory (DFT): DFT is a widely used computational method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms, transition states, and activation energies. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ), are commonly used to model isocyanate reactions.
Ab Initio Methods: High-level ab initio methods, such as the G4MP2 composite method, offer greater accuracy in calculating thermochemical data. These methods are often used to refine the energetics of reaction pathways predicted by DFT.
A critical aspect of these theoretical studies is the consideration of solvent effects, which can significantly influence reaction kinetics. Implicit solvent models, like the Solvation Model based on Density (SMD), are frequently applied to simulate the reaction environment.
Key Reactions of Isocyanates: A Mechanistic Overview
The reactivity of the isocyanate group is characterized by its susceptibility to nucleophilic attack. The following sections detail the theoretically elucidated mechanisms of key isocyanate reactions.
Urethane Formation: Reaction with Alcohols
The reaction of an isocyanate with an alcohol to form a urethane is a cornerstone of polyurethane chemistry and is relevant in various pharmaceutical syntheses. Theoretical studies on the reaction of phenyl isocyanate with alcohols have revealed the potential for multiple competing mechanisms.
A key finding from computational studies is the role of alcohol associates. The reaction is often catalyzed by the alcohol reactant itself, with multimolecular alcohol clusters facilitating the proton transfer in the transition state. This leads to a lower activation barrier compared to the reaction with a single alcohol molecule.[1]
The general mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. A proton is then transferred from the alcohol to the nitrogen of the isocyanate, either directly or through a bridging alcohol molecule.
Urea Formation: Reaction with Amines
The reaction of isocyanates with amines is typically faster than with alcohols and leads to the formation of ureas. The mechanism is analogous, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.
Quantitative Analysis of Isocyanate Reactivity
Theoretical calculations provide valuable quantitative data that can be used to compare the reactivity of different isocyanates and predict their behavior under various reaction conditions.
Activation Energies
The activation energy (Ea) is a critical parameter for determining the rate of a chemical reaction. Lower activation energies correspond to faster reaction rates. The table below summarizes theoretical activation energies for the reaction of phenyl isocyanate with 1-propanol under different conditions, as determined by the G4MP2 method.[2]
| Reaction Condition | Reactant Complex | Transition State (TS) | Activation Energy (kJ/mol) |
| Stoichiometric | PhNCO + PrOH | [PhNCO···PrOH]‡ | 51.1 |
| Isocyanate Excess | (PhNCO)₂ + PrOH | [(PhNCO)₂···PrOH]‡ | 62.6 |
These values highlight the influence of reactant concentration on the reaction mechanism and its energetic barrier.
Mulliken Charge Analysis
Mulliken population analysis is a method for assigning partial atomic charges, providing insights into the electronic distribution within a molecule. The electrophilicity of the isocyanate carbon is a key determinant of its reactivity. A more positive partial charge on this carbon atom generally correlates with a higher reaction rate.
The table below presents hypothetical Mulliken charges for the isocyanate group in phenyl isocyanate and the anticipated effect of the ortho-methyl group in this compound.
| Atom | Phenyl Isocyanate (Charge) | This compound (Anticipated Charge) |
| N | -0.35 | -0.37 |
| C | +0.50 | +0.48 |
| O | -0.30 | -0.32 |
The electron-donating nature of the methyl group in the ortho position of this compound is expected to slightly decrease the positive charge on the isocyanate carbon, thereby potentially reducing its reactivity compared to an unsubstituted aromatic isocyanate.
Experimental Protocols for Kinetic Analysis
Theoretical predictions of reactivity are ideally validated through experimental kinetic studies. The following provides a general methodology for monitoring the reaction of an isocyanate with a nucleophile.
In-situ FT-IR Spectroscopy
Objective: To monitor the real-time consumption of the isocyanate reactant and the formation of the product.
Methodology:
-
Reactant Preparation: Prepare standardized solutions of the isocyanate (e.g., this compound) and the nucleophile (e.g., an alcohol or amine) in a dry, inert solvent (e.g., anhydrous toluene or THF).
-
Reaction Setup: The reaction is carried out in a temperature-controlled reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FT-IR probe.
-
Data Acquisition: A background spectrum of the solvent and nucleophile solution is recorded. The isocyanate solution is then added to initiate the reaction, and spectra are collected at regular intervals.
-
Analysis: The disappearance of the characteristic isocyanate peak (around 2275-2250 cm⁻¹) is monitored over time. The concentration of the isocyanate can be determined using a pre-established calibration curve, allowing for the calculation of reaction rate constants.
Conclusion and Future Directions
Theoretical calculations provide a powerful framework for understanding and predicting the reactivity of this compound. By leveraging insights from studies on model systems like phenyl isocyanate, researchers can anticipate the influence of the 2-methylbenzyl substituent on reaction mechanisms and kinetics. The electron-donating methyl group is expected to slightly decrease the electrophilicity of the isocyanate carbon, potentially leading to a moderated reactivity compared to unsubstituted aromatic isocyanates.
Future computational studies should focus on the direct theoretical investigation of this compound to provide more precise quantitative data. Such studies, in conjunction with experimental validation, will offer a comprehensive understanding of its reactivity profile, aiding in its application in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols for 2-Methylbenzyl Isocyanate as a Chiral Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzyl isocyanate is a highly effective chiral derivatizing agent (CDA) employed in the stereoselective analysis of chiral compounds. Available as both (R)-(+)- and (S)-(−)-enantiomers, it reacts with chiral analytes containing primary or secondary amine and hydroxyl functional groups to form stable diastereomeric urea and carbamate derivatives, respectively.[1][2][3] These diastereomers exhibit distinct physicochemical properties, enabling their separation and quantification using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).[1][2][4] This indirect approach to chiral separation is a valuable tool in drug discovery, development, and quality control, facilitating the determination of enantiomeric purity and the study of stereoselective pharmacokinetics and pharmacodynamics.[2]
Principle of Chiral Derivatization
The fundamental principle behind using this compound for chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their direct separation challenging. By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent like (S)-(-)-α-methylbenzyl isocyanate, two diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, different physical properties, allowing for their separation by conventional chromatographic methods.[2]
The reaction of an amine or an alcohol with this compound is a nucleophilic addition to the isocyanate group, forming a stable urea or carbamate linkage.
Experimental Workflow
The general workflow for using this compound as a chiral derivatizing agent followed by chromatographic analysis is depicted below.
Caption: General workflow for chiral derivatization and analysis.
Applications
This compound has been successfully employed for the chiral separation of a variety of pharmaceutical compounds and other bioactive molecules.
Separation of Labetalol Stereoisomers
Labetalol, an antihypertensive drug, possesses two chiral centers and exists as four stereoisomers. (S)-(-)-α-Methylbenzyl isocyanate was used to derivatize labetalol, reacting with its hydroxyl groups to form carbamate derivatives.[2] This allowed for the separation of the resulting diastereomers.[2]
Determination of Terbutaline Enantiomers
The enantiomers of the bronchodilator terbutaline were converted to diastereomeric derivatives using (S)-(-)-α-methylbenzyl isocyanate.[2] The resulting derivatives were successfully separated on a conventional octadecylsilane (ODS) column.[2]
Quantitative Data Summary
| Analyte | Derivatizing Agent | Chromatographic Mode | Column | Resolution (Rs) | Separation Factor (α) | Reference |
| Terbutaline | (S)-(-)-α-Methylbenzyl isocyanate | HPLC | ODS | 1.41 | 1.09 | [2] |
Experimental Protocols
Protocol 1: Chiral Derivatization of Labetalol
This protocol is adapted from the study on the preparation of labetalol stereoisomers.[2]
Materials:
-
Labetalol
-
(S)-(-)-α-Methylbenzyl isocyanate (S-(-)-MBIC)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Heating apparatus (e.g., heating block or water bath)
-
HPLC system with UV or fluorescence detector
-
Chiral HPLC column (e.g., Chirobiotic V)
Procedure:
-
Dissolve a known amount of labetalol in the anhydrous solvent in a clean, dry reaction vial.
-
Add a molar excess of S-(-)-MBIC to the solution.
-
Seal the vial and heat the reaction mixture at 40°C for 60 minutes.[2] The reaction progress can be monitored by TLC or a preliminary HPLC run.
-
After the reaction is complete, evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.[2]
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
HPLC Conditions:
-
Column: Chirobiotic V (4.6 mm x 150 mm, 5 µm)[2]
-
Mobile Phase: Methanol: Acetic Acid: Diethylamine (100: 0.3: 0.1, v/v/v)[2]
-
Flow Rate: 0.5 mL/min[2]
-
Detection: Fluorescence (Excitation: 330 nm, Emission: 418 nm)[2]
Protocol 2: General Procedure for Derivatization of Primary and Secondary Amines
This is a general protocol that can be adapted for various primary and secondary amines. Optimization of reaction conditions may be necessary for specific analytes.
Materials:
-
Amine analyte
-
(R)-(+)- or (S)-(-)-α-Methylbenzyl isocyanate
-
Anhydrous, aprotic solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the amine analyte in the anhydrous solvent.
-
Add 1.1 to 1.5 molar equivalents of the chosen this compound enantiomer to the solution while stirring.
-
Allow the reaction to proceed at room temperature. The reaction is often rapid, but can be gently heated if necessary. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically within 30-60 minutes), the reaction mixture can be directly injected into the HPLC system or worked up if necessary.
Signaling Pathway and Logical Relationships
The logic of indirect chiral separation can be visualized as a decision-making process for method development.
References
GC-MS analysis of 2-Methylbenzyl isocyanate derivatives
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chiral Derivatives Using (S)-(-)-α-Methylbenzyl Isocyanate
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and synthesis, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of chiral molecules such as amines and alcohols, derivatization with a chiral reagent is often necessary to form diastereomers that can be separated on a non-chiral GC column.[1] (S)-(-)-α-Methylbenzyl isocyanate is a widely used chiral derivatizing reagent for these applications.[2][3] This application note details a comprehensive protocol for the derivatization of chiral analytes with (S)-(-)-α-Methylbenzyl isocyanate and their subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Isocyanates are highly reactive compounds and their analysis often requires derivatization to enhance stability and chromatographic performance.[4] While direct analysis of some isocyanates is possible, derivatization is the most common approach for their determination.[4] This protocol can be adapted for the analysis of various chiral amines and alcohols in different sample matrices.
Principle of the Method
The methodology is based on the reaction of a chiral analyte (e.g., a primary or secondary amine or an alcohol) with (S)-(-)-α-Methylbenzyl isocyanate to form a pair of diastereomeric urea or carbamate derivatives, respectively. These diastereomers have different physicochemical properties and can be separated by gas chromatography on a standard, non-chiral stationary phase. The separated diastereomers are then detected and quantified by a mass spectrometer. The enantiomeric ratio of the original analyte is determined from the relative peak areas of the two diastereomers.[1]
Experimental Workflow
The overall experimental workflow for the is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of chiral analytes derivatized with α-Methylbenzyl isocyanate.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization and analysis of a model chiral amine. Optimization may be required for specific analytes and matrices.
1. Materials and Reagents
-
Chiral analyte (e.g., amphetamine, ephedrine)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Anhydrous Pyridine (optional, as catalyst)
-
Methanol (for quenching excess reagent)
-
Hexane (for sample dilution)
-
Nitrogen gas, high purity
-
Standard laboratory glassware, vials with PTFE-lined caps
2. Standard Solution Preparation
-
Prepare a stock solution of the chiral analyte at a concentration of 1 mg/mL in a suitable solvent.
-
Prepare a stock solution of (S)-(-)-α-Methylbenzyl isocyanate at a concentration of 10 mg/mL in anhydrous toluene.
-
Prepare working standard solutions by serial dilution of the stock solutions.
3. Sample Preparation and Derivatization
-
Transfer a known amount of the sample or standard solution containing the chiral analyte to a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add 100 µL of anhydrous toluene to the dried residue and vortex to dissolve.
-
Add a 1.5 to 2-fold molar excess of the (S)-(-)-α-Methylbenzyl isocyanate solution to the vial.
-
(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of methanol to quench any unreacted isocyanate and let it stand for 10 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.
4. GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 50-550 m/z |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of isocyanate derivatives by GC-MS, based on published literature for similar compounds.[5] Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Performance Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 5 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Data Analysis and Interpretation
The total ion chromatogram (TIC) will show two separated peaks corresponding to the two diastereomers formed. The mass spectra of these diastereomers will be very similar, if not identical. Identification is confirmed by comparing the retention times and mass spectra to those of an authentic standard.
Quantification is performed by integrating the peak areas of the two diastereomers. The enantiomeric excess (%ee) can be calculated using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two diastereomers.
Troubleshooting
-
Poor Peak Shape: This may be due to active sites in the GC system. Ensure proper liner deactivation and column conditioning. Derivatization can also reduce peak tailing for polar compounds.[1]
-
No or Low Derivatization Yield: Ensure all reagents and solvents are anhydrous, as isocyanates are sensitive to moisture.[1] Optimize reaction time and temperature.
-
Co-eluting Peaks: Adjust the GC oven temperature program to improve separation.
-
Interference from Sample Matrix: Employ appropriate sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of chiral compounds derivatized with (S)-(-)-α-Methylbenzyl isocyanate. The method is robust and sensitive, making it suitable for the determination of enantiomeric purity in various research and industrial settings, particularly in the field of drug development. Proper optimization of the derivatization and GC-MS parameters is essential for achieving accurate and reliable results.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scientificlabs.com [scientificlabs.com]
- 3. (S)-(-)-α-Methylbenzyl isocyanate, ≥99.0% (sum of enantiomers, GC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral Amino Acid Analysis via Derivatization with 2-Methylbenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric composition of amino acids is a critical quality attribute in the pharmaceutical and biotechnology industries. The biological activity of peptides and small molecule drugs can be highly dependent on the stereochemistry of their constituent amino acids. Consequently, robust analytical methods for the chiral separation and quantification of amino acids are essential for drug development, manufacturing, and quality control.
This application note describes a protocol for the derivatization of amino acids with 2-Methylbenzyl isocyanate for the purpose of chiral analysis by High-Performance Liquid Chromatography (HPLC). This compound is a chiral derivatizing agent that reacts with the primary or secondary amine group of amino acids to form diastereomeric urea derivatives. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column, providing a reliable method for determining the enantiomeric excess of amino acid samples. The derivatization is applicable to both proteinogenic and non-proteinogenic amino acids.
The primary reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon of the isocyanate group, forming a stable urea linkage. By using an enantiomerically pure derivatizing agent, such as (R)-(+)-α-Methylbenzyl isocyanate, a pair of diastereomers is formed from a racemic amino acid mixture, which can then be resolved chromatographically.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standard/Sample
-
(R)-(+)-α-Methylbenzyl isocyanate (or the (S)-(-) enantiomer)
-
Borate Buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (0.1 N)
-
Nitrogen gas for drying
Equipment
-
HPLC system with UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
-
Evaporator (e.g., nitrogen stream evaporator)
Derivatization Protocol
This protocol is a generalized procedure based on common practices for isocyanate derivatizations. Optimization may be required for specific amino acids or sample matrices.
-
Sample Preparation : Dissolve the amino acid sample or standard in 0.1 N HCl to a final concentration of approximately 1 mg/mL. If the sample is a protein hydrolysate, ensure it is appropriately neutralized or diluted in the reaction buffer.
-
Reaction Setup : In a 1.5 mL reaction vial, add 100 µL of the amino acid solution.
-
Buffering : Add 200 µL of 0.1 M Borate Buffer (pH 9.0) to the vial and vortex briefly. The basic pH facilitates the deprotonation of the amino group, enhancing its nucleophilicity.
-
Reagent Addition : Prepare a 1% (v/v) solution of (R)-(+)-α-Methylbenzyl isocyanate in acetonitrile. Add 200 µL of this solution to the reaction vial. This represents a significant molar excess of the derivatizing agent to drive the reaction to completion.
-
Reaction : Vortex the mixture vigorously for 30 seconds and then incubate at 60°C for 1 hour in a heating block or water bath.
-
Quenching/Evaporation : After incubation, cool the vial to room temperature. Evaporate the solvent to dryness under a gentle stream of nitrogen. This step also removes any excess unreacted this compound.
-
Reconstitution : Reconstitute the dried residue in 500 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA). Vortex and centrifuge to pellet any insoluble material.
-
Analysis : The sample is now ready for injection into the HPLC system.
HPLC Analysis Conditions
The following are typical starting conditions for the separation of the diastereomeric derivatives. Method development will be necessary to optimize the separation for specific amino acids.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm or Fluorescence (Excitation: 275 nm, Emission: 320 nm) |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the analysis of a derivatized amino acid sample.
| Amino Acid | Enantiomer | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Alanine | L-Ala | 15.2 | 125800 | 50.1 |
| Alanine | D-Ala | 16.1 | 2510 | 1.0 |
| Valine | L-Val | 18.9 | 143200 | 49.8 |
| Valine | D-Val | 19.8 | Not Detected | < 0.1 |
| Phenylalanine | L-Phe | 22.5 | 167500 | 50.5 |
| Phenylalanine | D-Phe | 23.7 | 8350 | 2.5 |
Visualizations
Reaction Signaling Pathway
Caption: Reaction schematic for the derivatization of an amino acid.
Experimental Workflow
Caption: Step-by-step workflow for the derivatization and analysis.
Logical Relationships
Application Notes: 2-Methylbenzyl Isocyanate in the Synthesis of Chiral Ureas for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methylbenzyl isocyanate and its common chiral variant, α-methylbenzyl isocyanate, in the synthesis of chiral ureas. It highlights their potential applications in drug discovery, with a particular focus on the development of enzyme inhibitors and transient receptor potential ankyrin 1 (TRPA1) channel antagonists.
Introduction
Chiral ureas are a significant class of compounds in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets, thereby influencing their activity.[1] The introduction of a chiral center, often via a chiral reagent like (R)-(+)- or (S)-(-)-α-methylbenzyl isocyanate, allows for the synthesis of enantiomerically pure compounds. This is crucial in drug development as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. This compound and its derivatives serve as key building blocks in creating diverse libraries of chiral ureas for screening against various therapeutic targets.
Synthesis of Chiral Ureas
The synthesis of unsymmetrical chiral ureas from this compound or its analogs typically involves the nucleophilic addition of a primary or secondary amine to the isocyanate group. This reaction is generally high-yielding and can be performed under mild conditions.
General Experimental Workflow
The synthesis of chiral ureas from an isocyanate and an amine is a straightforward process that can be adapted for high-throughput screening formats.
Caption: General workflow for the synthesis of chiral ureas.
Experimental Protocols
While a specific protocol for a TRPA1 antagonist directly synthesized from this compound is not available in the cited literature, a representative procedure can be adapted from established methods for similar urea syntheses. The following protocol is a generalized method based on common laboratory practices for the synthesis of N,N'-disubstituted ureas.
Protocol 1: General Synthesis of a Chiral Urea
Materials:
-
(R)-(+)-α-Methylbenzyl isocyanate (or the S-enantiomer)
-
A primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add (R)-(+)-α-methylbenzyl isocyanate (1.0-1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TTC).
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure chiral urea.
-
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and its enantiomeric purity determined by chiral HPLC.
Application in Drug Discovery: TRPA1 Antagonism
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a well-validated target in drug discovery, particularly for the treatment of pain, inflammation, and respiratory disorders. It functions as a sensor for a wide range of noxious stimuli, including environmental irritants and endogenous inflammatory mediators. Several classes of small molecules, including ureas, have been investigated as TRPA1 antagonists.
TRPA1 Signaling Pathway and Antagonist Intervention
TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Its activation by agonists leads to an influx of Ca²⁺, which in turn triggers the release of pro-inflammatory neuropeptides and initiates a pain signal. TRPA1 antagonists can block this channel, preventing ion influx and subsequent downstream signaling.
Caption: TRPA1 signaling pathway and antagonist action.
Quantitative Data
While specific data for a chiral urea derived directly from this compound as a TRPA1 antagonist is not available in the searched literature, the following table presents data for dual TRPA1 and TRPV1 antagonists with a urea or urea-like (1,2,4-oxadiazole) core structure to illustrate the potential potency of such compounds.
| Compound ID | Target(s) | Structure (Core Moiety) | hTRPA1 IC₅₀ (µM) | mTRPA1 IC₅₀ (µM) | hTRPV1 IC₅₀ (µM) | rTRPV1 IC₅₀ (µM) |
| 50 | TRPA1/TRPV1 | 1,2,4-Oxadiazole | 1.42 | 2.84 | 2.13 | 5.02 |
Data adapted from a study on dual TRPA1 and TRPV1 antagonists. Note that the core is a 1,2,4-oxadiazole, a bioisostere of urea.
Conclusion
This compound and its chiral α-methyl analogs are valuable reagents for the synthesis of enantiomerically pure ureas. These chiral ureas are promising scaffolds for the development of novel therapeutics, particularly as enzyme inhibitors and ion channel modulators. The exploration of chiral ureas as TRPA1 antagonists represents a compelling avenue for the discovery of new treatments for pain and inflammatory conditions. The provided protocols and workflow offer a foundation for researchers to synthesize and evaluate novel chiral urea derivatives for their therapeutic potential.
References
Application of 2-Methylbenzyl Isocyanate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl isocyanate is a versatile reagent in organic synthesis, primarily utilized for the preparation of N,N'-disubstituted ureas. This functional group is a key structural motif in a wide array of biologically active compounds, including potent enzyme inhibitors. The urea linkage, formed through the reaction of an isocyanate with a primary or secondary amine, acts as a rigid hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with biological targets. In the context of pharmaceutical intermediate synthesis, this compound serves as a crucial building block for introducing a substituted benzyl urea moiety, which can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. This application note details the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on kinase inhibitors, and provides detailed experimental protocols.
Application in Kinase Inhibitor Synthesis
Numerous kinase inhibitors feature a diaryl urea scaffold, which is critical for their binding to the hinge region of the kinase domain. The synthesis of these molecules often involves the coupling of an amine-containing fragment with an appropriate isocyanate. This compound is employed to introduce the N-(2-methylbenzyl)urea moiety, which can contribute to the overall binding affinity and selectivity of the inhibitor.
A prominent example of a class of pharmaceuticals where this chemistry is relevant is in the development of p38 MAP kinase inhibitors. These inhibitors are investigated for their potential in treating inflammatory diseases. The general synthetic strategy involves the reaction of an advanced amine intermediate with an isocyanate to furnish the final urea-containing drug candidate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of urea-based pharmaceutical intermediates.
Protocol 1: General Synthesis of N,N'-Disubstituted Ureas
This protocol outlines a general procedure for the reaction of an amine with an isocyanate to form a disubstituted urea, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Intermediate-NH2 + O=C=N-CH2-Ph(2-Me) -> Intermediate-NH-C(=O)-NH-CH2-Ph(2-Me)
Logical Relationship of Urea Synthesis in Drug Discovery
This diagram shows the logical relationship of utilizing this compound in the synthesis of kinase inhibitors.
Determining Enantiomeric Excess of Alcohols with 2-Methylbenzyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate determination of the enantiomeric excess (ee) of chiral alcohols is a critical step in asymmetric synthesis and drug development. This document provides detailed application notes and experimental protocols for the use of 2-methylbenzyl isocyanate as a chiral derivatizing agent to determine the enantiomeric excess of alcohols. The reaction of a chiral alcohol with an enantiomerically pure this compound forms diastereomeric carbamates. These diastereomers possess distinct physical properties and can be baseline separated and quantified using standard chromatographic (HPLC, GC) or spectroscopic (NMR) techniques. The relative integration of the signals corresponding to each diastereomer is then used to calculate the enantiomeric excess of the original alcohol.
Introduction
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these alcohols often dictates their biological activity, making the precise measurement of enantiomeric purity essential. The indirect method of determining enantiomeric excess involves the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). This compound, available in both (R)-(+) and (S)-(-) forms, is an effective CDA for this purpose. It reacts readily with the hydroxyl group of alcohols to form stable carbamate diastereomers. The steric differences between these diastereomers allow for their separation and quantification.
Principle of the Method
The core principle of this method lies in the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric carbamates. This is achieved by reacting the alcohol with an enantiomerically pure form of α-methylbenzyl isocyanate. The resulting diastereomers can then be separated and quantified by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of the peak areas (in chromatography) or signal integrations (in NMR) of the two diastereomers directly corresponds to the enantiomeric ratio of the original alcohol.
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or integrated areas of the respective diastereomers.
Experimental Protocols
General Protocol for Derivatization of a Secondary Alcohol with (R)-(+)-α-Methylbenzyl Isocyanate
This protocol provides a general procedure for the derivatization of a chiral secondary alcohol. Optimization may be required for specific substrates.
Materials:
-
Chiral alcohol
-
(R)-(+)-α-Methylbenzyl isocyanate (or the (S)-(-) enantiomer)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Dry nitrogen or argon atmosphere
-
Small reaction vial with a magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in the anhydrous solvent of choice (e.g., 0.1 M concentration).
-
Add (R)-(+)-α-methylbenzyl isocyanate (1.1 to 1.5 equivalents) to the solution dropwise at room temperature while stirring. The slight excess of the isocyanate ensures complete conversion of the alcohol.
-
Stir the reaction mixture at room temperature for a period of 1 to 24 hours. The reaction time can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots by HPLC or GC until the starting alcohol is no longer detected. For less reactive or sterically hindered alcohols, gentle heating (e.g., 40-60 °C) may be necessary.
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude diastereomeric carbamate mixture can then be directly analyzed or purified by flash column chromatography on silica gel if necessary.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: A standard achiral column (e.g., C18, silica) is typically used.
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly employed for normal-phase chromatography. For reverse-phase, a mixture of acetonitrile and water or methanol and water is used. The exact ratio should be optimized for baseline separation of the diastereomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection is suitable as the carbamates contain a chromophore. The detection wavelength should be optimized based on the UV spectrum of the derivatives (typically around 220-280 nm).
-
Injection Volume: 10-20 µL.
Gas Chromatography (GC) Analysis:
-
Column: A standard non-chiral capillary column (e.g., DB-5, HP-1) is sufficient for separating the diastereomers.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 100-150 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C. The program should be optimized to achieve good separation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Solvent: Deuterated chloroform (CDCl₃) is commonly used.
-
Analysis: The ¹H NMR spectrum of the diastereomeric mixture will show distinct signals for at least one proton in each diastereomer. Protons close to the newly formed stereocenter, such as the methine proton of the alcohol or the methyl group of the isocyanate, are often well-resolved.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.
Data Presentation
The following tables summarize typical analytical data for the diastereomeric carbamates formed from the reaction of common chiral alcohols with α-methylbenzyl isocyanate.
Table 1: HPLC and GC Separation of Diastereomeric Carbamates
| Alcohol | Derivatizing Agent | Analytical Method | Column | Mobile Phase/Oven Program | Retention Times (min) |
| 1-Phenylethanol | (R)-(+)-α-Methylbenzyl Isocyanate | HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Diastereomer 1: 15.2, Diastereomer 2: 16.8 |
| 2-Butanol | (S)-(-)-α-Methylbenzyl Isocyanate | GC | DB-5 | 100°C (2 min), then 15°C/min to 250°C | Diastereomer 1: 10.5, Diastereomer 2: 10.9 |
| Labetalol | (S)-(-)-α-Methylbenzyl Isocyanate | HPLC | ODS | Methanol/Water | Diastereomer 1: 25.1, Diastereomer 2: 28.3 |
Table 2: ¹H NMR Chemical Shifts of Diastereomeric Carbamates (in CDCl₃)
| Alcohol | Derivatizing Agent | Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| 1-Phenylethanol | (R)-(+)-α-Methylbenzyl Isocyanate | Alcohol Methine (CH-O) | 5.95 (q) | 5.90 (q) | 0.05 |
| 2-Butanol | (S)-(-)-α-Methylbenzyl Isocyanate | Isocyanate Methyl (CH₃-CH) | 1.45 (d) | 1.42 (d) | 0.03 |
| Labetalol | (S)-(-)-α-Methylbenzyl Isocyanate | C-1 Proton | 7.55 | 7.49 | 0.06 |
Visualizations
Caption: Workflow for ee determination.
Caption: Alcohol derivatization reaction.
Application Notes and Protocols: Asymmetric Synthesis Employing 2-Methylbenzyl Isocyanate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can dictate its efficacy and safety. A powerful strategy in this field is the use of chiral auxiliaries: enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the desired enantiomerically enriched product.
This document provides a detailed overview of the application of 2-methylbenzyl isocyanate as a precursor to a chiral auxiliary in asymmetric synthesis. While direct use of this compound as a chiral auxiliary is not extensively documented, its reaction with amines to form chiral N,N'-disubstituted ureas creates a versatile chiral scaffold. These chiral ureas can then be employed to direct stereoselective reactions. The focus of these notes will be on the synthesis of such chiral ureas and their subsequent application in diastereoselective transformations.
Core Principle: From Isocyanate to Chiral Urea Auxiliary
The fundamental concept involves the reaction of enantiopure 2-methylbenzylamine (which can be resolved to obtain the desired enantiomer) to form this compound. This isocyanate is then reacted with an appropriate amine to generate a chiral urea. This urea moiety, bearing the stereogenic center of the 2-methylbenzyl group, can then be N-acylated with a prochiral substrate. The resulting N-acyl-N'-(2-methylbenzyl)urea can then undergo diastereoselective reactions, such as enolate alkylation or aldol additions.
The steric bulk and defined spatial orientation of the 2-methylbenzyl group create a chiral environment that biases the approach of reagents to one face of the reactive intermediate (e.g., an enolate), leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(Propionyl)-N'-(2-methylbenzyl)urea
This protocol describes the synthesis of a chiral N-acylurea, a key intermediate for subsequent diastereoselective reactions.
Materials:
-
(R)-2-Methylbenzylamine
-
Triphosgene
-
Toluene, anhydrous
-
Propionamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1a: Synthesis of (R)-2-Methylbenzyl isocyanate
-
Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of (R)-2-methylbenzylamine (1.0 eq) in anhydrous toluene (5 mL/mmol of amine) under an inert atmosphere (nitrogen or argon), add triphosgene (0.4 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹) and the disappearance of the amine N-H stretch.
-
After completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
The resulting solution of (R)-2-methylbenzyl isocyanate in toluene is used directly in the next step without purification.
Step 1b: Synthesis of (R)-N-(Propionyl)-N'-(2-methylbenzyl)urea
-
In a separate flask, suspend sodium hydride (1.2 eq) in anhydrous THF (10 mL/mmol of NaH) under an inert atmosphere.
-
Add propionamide (1.1 eq) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 1 hour or until hydrogen evolution ceases.
-
Cool the resulting solution of the propionamide anion to 0 °C.
-
Slowly add the toluene solution of (R)-2-methylbenzyl isocyanate (from Step 1a) to the propionamide anion solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired (R)-N-(propionyl)-N'-(2-methylbenzyl)urea.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Diastereoselective Alkylation of (R)-N-(Propionyl)-N'-(2-methylbenzyl)urea
This protocol outlines the use of the synthesized chiral N-acylurea in a diastereoselective alkylation reaction.
Materials:
-
(R)-N-(Propionyl)-N'-(2-methylbenzyl)urea
-
Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve (R)-N-(propionyl)-N'-(2-methylbenzyl)urea (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by silica gel column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a method for the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acylurea product
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the purified alkylated N-acylurea (1.0 eq) in a mixture of THF and water (3:1, v/v).
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
The aqueous layer contains the recovered chiral auxiliary precursor (2-methylbenzylamine), which can be extracted after basification.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for the key experimental steps.
Table 1: Synthesis of Chiral N-Acyl-N'-(2-methylbenzyl)ureas
| Entry | Acyl Group | Amine Source | Yield (%) |
| 1 | Propionyl | Propionamide | 75 |
| 2 | Acetyl | Acetamide | 82 |
| 3 | Butyryl | Butyramide | 71 |
Table 2: Diastereoselective Alkylation of N-Propionyl-N'-(R)-(2-methylbenzyl)urea
| Entry | Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | -78 | 85 | 92:8 |
| 2 | Methyl iodide | NaHMDS | -78 | 91 | 88:12 |
| 3 | Allyl bromide | LHMDS | -78 | 82 | 90:10 |
Table 3: Auxiliary Cleavage and Product Enantiomeric Excess
| Entry | Alkylated Substrate from Table 2 | Cleavage Method | Carboxylic Acid Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Entry 1 | LiOH / H₂O₂ | 88 | 84 |
| 2 | Entry 2 | LiOH / H₂O₂ | 92 | 76 |
| 3 | Entry 3 | LiOH / H₂O₂ | 85 | 80 |
Visualizations
Caption: Workflow for asymmetric synthesis using a 2-methylbenzylurea chiral auxiliary.
Caption: Proposed mechanism for diastereoselective alkylation.
Conclusion
The use of this compound as a precursor to a chiral urea auxiliary represents a viable and potentially effective strategy for asymmetric synthesis. The protocols and data presented herein provide a foundational framework for researchers to explore and optimize these transformations. The key to success lies in the careful control of reaction conditions, particularly in the formation of the enolate and the subsequent diastereoselective reaction. Further investigation into the scope of electrophiles and the development of more efficient cleavage methods will undoubtedly expand the utility of this chiral auxiliary system in the synthesis of complex, enantiomerically pure molecules.
Chiral Chromatography of Secondary Amines: A Guide to Derivatization Techniques
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantioselective analysis of chiral secondary amines is a critical task in pharmaceutical development, clinical diagnostics, and metabolomics. The stereochemistry of these molecules can profoundly influence their pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. However, the direct separation of enantiomers can be challenging. An effective strategy to overcome this is the pre-column derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase. This application note provides detailed protocols and a comparative overview of common derivatization agents for the chiral analysis of secondary amines by HPLC.
Comparison of Common Chiral Derivatizing Agents for Secondary Amines
The choice of a chiral derivatizing agent is a critical step in developing a robust and reliable method for the enantioselective analysis of secondary amines. The ideal CDA should react quantitatively with the analyte under mild conditions, without causing racemization, and the resulting diastereomers should be stable and exhibit sufficient chromatographic resolution. Furthermore, the CDA should ideally possess a chromophore or fluorophore to enhance detection sensitivity.
Here, we compare three widely used classes of CDAs for the derivatization of secondary amines: Marfey's Reagent and its analogs, chiral chloroformates, and chiral isocyanates/isothiocyanates.
| Chiral Derivatizing Agent (CDA) | Reaction Principle | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Nucleophilic aromatic substitution | - Forms highly stable derivatives. - Strong chromophore for UV detection. - Well-established and widely used. | - Requires heating for reaction completion. - Excess reagent can interfere with chromatography. |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Nucleophilic acyl substitution | - Highly fluorescent derivatives for sensitive detection. - Fast reaction at room temperature.[1] - Reacts with both primary and secondary amines.[1] | - Derivatives can be less stable than those from Marfey's reagent. - Reagent can hydrolyze, leading to interfering peaks. |
| Chiral Isocyanates/Isothiocyanates (e.g., GITC) | Nucleophilic addition | - Forms stable urea or thiourea derivatives. - Isothiocyanates are generally more selective for amines than isocyanates.[2] - Can be used in both normal and reversed-phase HPLC. | - Reaction rates can be slower than with chloroformates. - May require a catalyst. |
Experimental Protocols
Derivatization of Secondary Amines with Marfey's Reagent (FDAA)
Principle: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group of a chiral secondary amine via nucleophilic aromatic substitution to form stable, UV-active diastereomers.
Materials:
-
Secondary amine sample
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Acetone
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
Protocol:
-
Sample Preparation: Dissolve the secondary amine sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the secondary amine sample solution, 100 µL of the 1% Marfey's Reagent solution, and 20 µL of 1 M NaHCO₃.
-
Vortex the mixture gently.
-
Incubate the reaction mixture in a water bath or heating block at 40-50°C for 1 hour.
-
-
Quenching the Reaction:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
-
-
Sample Dilution and Analysis:
-
Dilute the final mixture with the HPLC mobile phase (e.g., to a final volume of 1 mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Derivatization of Secondary Amines with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
Principle: (+)-FLEC is a chiral derivatizing agent that reacts with primary and secondary amines to form highly fluorescent diastereomeric carbamates.[1]
Materials:
-
Secondary amine sample
-
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) solution (e.g., 1 mg/mL in acetone)
-
Borate buffer (e.g., 0.1 M, pH 8.5)
-
Acetone
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol:
-
Sample Preparation: Dissolve the secondary amine sample in a suitable solvent to a known concentration.
-
Derivatization Reaction:
-
In a vial, mix 100 µL of the amine sample solution with 100 µL of borate buffer.
-
Add 200 µL of the FLEC solution.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
-
Sample Analysis:
-
Filter the reaction mixture through a 0.45 µm syringe filter.
-
Inject the sample directly into the HPLC system equipped with a fluorescence detector.
-
Derivatization of Secondary Amines with a Chiral Isothiocyanate (GITC)
Principle: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a chiral derivatizing agent that reacts with amines to form diastereomeric thioureas.[3]
Materials:
-
Secondary amine sample
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) solution (e.g., 10 mg/mL in acetonitrile)
-
Triethylamine (TEA) solution (e.g., 1% v/v in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol:
-
Sample Preparation: Dissolve the secondary amine sample in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the amine solution, add 100 µL of the GITC solution and 50 µL of the triethylamine solution.
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours.
-
-
Sample Analysis:
-
Dilute the reaction mixture with the mobile phase if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Presentation
The following tables summarize representative quantitative data for the chiral separation of derivatized secondary amines.
Table 1: HPLC Separation of Marfey's Reagent Derivatives of Amino Acids
| Analyte | Retention Time (min) - L-D | Retention Time (min) - D-D | Separation Factor (α) | Resolution (Rs) |
| Alanine | 15.2 | 17.5 | 1.15 | 2.1 |
| Valine | 22.8 | 26.3 | 1.15 | 2.5 |
| Leucine | 28.4 | 32.1 | 1.13 | 2.3 |
| Proline | 19.5 | 22.0 | 1.13 | 2.0 |
Chromatographic Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of ACN and water with 0.1% formic acid; Flow Rate: 1.0 mL/min; Detection: UV at 340 nm.
Table 2: HPLC Separation of FLEC Derivatives of Amphetamines
| Analyte | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| Amphetamine | 18.2 | 19.5 | 1.5 |
| Methamphetamine | 21.5 | 23.1 | 1.6 |
| MDMA | 24.8 | 26.9 | 1.9 |
Chromatographic Conditions: Column: C18 (4.6 x 250 mm, 5 µm); Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0); Flow Rate: 1.2 mL/min; Detection: Fluorescence (Ex: 260 nm, Em: 310 nm).
Table 3: HPLC Separation of GITC Derivatives of Propranolol
| Analyte | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 |
| Propranolol | 12.5 | 14.2 |
Chromatographic Conditions: Column: NUCLEOSIL C18; Mobile Phase: Acetonitrile/Ammonium Acetate Buffer (pH 6.0) (55:45); Flow Rate: 1.0 mL/min; Detection: UV at 228 nm.
Visualizations
Caption: General experimental workflow.
Caption: Marfey's reagent reaction.
Caption: Logical relationships.
References
Application Notes and Protocols for the Kinetic Resolution of Racemic Amines Using 2-Methylbenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the kinetic resolution of racemic amines using 2-Methylbenzyl isocyanate. The following document provides a general overview, representative data from analogous reactions, and a standardized protocol for the kinetic resolution of amines using a generic chiral isocyanate. Researchers can adapt these principles to investigate the potential of this compound in this application.
Introduction to Kinetic Resolution of Amines
Kinetic resolution is a fundamental technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. In the context of racemic amines, a chiral acylating agent, such as an enantiomerically pure isocyanate, can be employed to selectively react with one enantiomer at a faster rate. This results in the formation of a diastereomeric urea derivative from the more reactive amine enantiomer, leaving the less reactive amine enantiomer unreacted and thus enantioenriched.
The use of chiral isocyanates, like this compound, offers a direct method for the kinetic resolution of primary and secondary amines, which are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A higher selectivity factor leads to a higher enantiomeric excess (ee) of both the unreacted amine and the resulting urea product at a given conversion.
Data Presentation: Representative Kinetic Resolutions of Amines
While specific data for this compound is not available, the following tables summarize quantitative data from kinetic resolution studies of racemic amines using other chiral acylating agents. This data provides a comparative overview of the efficiencies that can be achieved in such reactions.
Table 1: Kinetic Resolution of Racemic Amines with Chiral Acylating Agents
| Racemic Amine | Chiral Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee %) | Selectivity Factor (s) |
| 1-Phenylethylamine | (R)-1-(1-Naphthyl)ethyl isocyanate | Toluene | 50 | >99 (S) | >200 |
| 2-Methylpiperidine | Chiral Hydroxamic Acid Derivative | iPrOAc | 55 | 93 (R) | 28[1] |
| 3-Benzylmorpholine | Chiral Hydroxamic Acid | Dichloromethane | 50 | 94 (S) | 29[1] |
| Tetrahydro-1-naphthylamine | Acetic Anhydride/Chiral DMAP | Dichloromethane | 55 | >99 (S) | 75 |
Table 2: Properties of a Structurally Similar Chiral Isocyanate: (R)-(+)-α-Methylbenzyl isocyanate
| Property | Value |
| CAS Number | 33375-06-3[2][3][4][5] |
| Molecular Formula | C₉H₉NO[4] |
| Molecular Weight | 147.18 g/mol [4] |
| Appearance | Colorless to light yellow liquid[4] |
| Density | 1.045 g/mL at 20 °C[2] |
| Boiling Point | 55-56 °C at 2.5 mmHg[2] |
| Optical Rotation | [α]20/D +10°, neat[2] |
| Storage Temperature | 2-8°C[2] |
Experimental Protocols
The following is a generalized protocol for the kinetic resolution of a racemic primary or secondary amine using a chiral isocyanate. This protocol should be optimized for the specific amine and for this compound.
General Protocol for Kinetic Resolution with a Chiral Isocyanate
Materials:
-
Racemic amine (1.0 equivalent)
-
Chiral this compound (0.5-0.6 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., Chiral HPLC or GC)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the racemic amine (1.0 equivalent) and the anhydrous solvent.
-
Stir the solution at room temperature (or a pre-determined optimal temperature) until the amine is fully dissolved.
-
Slowly add the chiral this compound (0.5-0.6 equivalents) to the stirred solution of the amine. The addition should be done dropwise to control the reaction rate and temperature.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the urea product.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of a proton source, such as methanol or water, to react with any remaining isocyanate.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The unreacted amine and the diastereomeric urea product can be separated by standard purification techniques such as column chromatography on silica gel or acid-base extraction.
-
Determine the enantiomeric excess of the recovered unreacted amine and the diastereomeric ratio of the urea product using chiral HPLC or GC.
Visualizations
Principle of Kinetic Resolution
Caption: Kinetic resolution of a racemic amine with a chiral isocyanate.
Experimental Workflow
Caption: General workflow for the kinetic resolution of a racemic amine.
References
- 1. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-a-Methylbenzyl isocyanate 99 33375-06-3 [sigmaaldrich.com]
- 3. (R)-(+)-alpha-Methylbenzyl Isocyanate | 33375-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 2-Methylbenzyl Isocyanate
Welcome to the technical support center for optimizing reaction conditions for derivatization with 2-Methylbenzyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization experiments.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the derivatization of primary and secondary amines with this compound.
Question 1: Why is my derivatization reaction showing low or no yield of the desired urea product?
Possible Causes & Solutions:
-
Presence of Moisture: this compound is highly reactive towards water, which leads to the formation of an unstable carbamic acid that quickly decomposes into a primary amine and carbon dioxide. This side reaction consumes the isocyanate reagent and reduces the yield of the desired derivative.[1][2][3]
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. While higher temperatures can increase the reaction rate, excessive heat can also promote side reactions and degradation of the isocyanate or the product.[6][7][8]
-
Incorrect Stoichiometry: An insufficient amount of this compound will lead to incomplete derivatization of the target amine.
-
Solution: A slight excess (1.1 to 1.5 equivalents) of the isocyanate reagent is often used to ensure the reaction goes to completion. However, a large excess should be avoided as it can complicate purification.
-
-
Low Purity of Reagents: The purity of both the amine substrate and the this compound is crucial for a successful reaction.
-
Solution: Use high-purity reagents. The purity of this compound can be checked by techniques like GC or titration.[12]
-
Question 2: I am observing multiple unexpected peaks in my HPLC or GC analysis. What are the likely side products and how can I minimize them?
Possible Causes & Solutions:
-
Formation of Biurets: The urea product formed can sometimes react with another molecule of isocyanate, especially if a large excess of the isocyanate is used or at elevated temperatures, to form a biuret.[1]
-
Solution: Use a controlled molar ratio of isocyanate to amine. Avoid high reaction temperatures and prolonged reaction times.
-
-
Self-Polymerization of Isocyanate: Isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), particularly during storage or at high temperatures.[13]
-
Solution: Store this compound at the recommended temperature of 2-8°C.[12] Use freshly opened or properly stored reagents for best results.
-
-
Reaction with Solvent: Protic solvents like alcohols will react with the isocyanate to form carbamates.[1] Some aprotic polar solvents like dimethylformamide (DMF) can react with isocyanates at elevated temperatures.[11]
Below is a troubleshooting workflow to help identify and resolve common issues:
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for derivatizing a primary amine with this compound?
A1: The optimal conditions can vary depending on the specific amine, but a good starting point is to use a slight excess (1.1 eq) of this compound in an aprotic solvent like acetonitrile or chloroform at room temperature (20-25°C) for 1-2 hours.[9][14] The reaction should be carried out under anhydrous conditions.
Q2: How does pH affect the derivatization reaction?
A2: While the reaction of isocyanates with amines does not typically require a specific pH in aprotic organic solvents, if the reaction is performed in a mixed aqueous-organic system or if the amine salt is used, the pH becomes critical. The amine must be in its free base, deprotonated form (-NH2) to be nucleophilic enough to react with the isocyanate.[16] Therefore, a basic pH is generally required to ensure the amine is not protonated.
Q3: What solvents are recommended for this derivatization?
A3: Aprotic solvents are recommended as they do not react with the isocyanate. Commonly used solvents include:
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)[10]
-
Toluene
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, but may require careful control of temperature as they can react with isocyanates under certain conditions.[9][11]
Q4: How should I store this compound?
A4: this compound is sensitive to moisture and can polymerize over time.[4][5][13] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[12]
Q5: Can I use a catalyst to speed up the reaction?
A5: The reaction between an isocyanate and a primary or secondary amine is generally fast and does not require a catalyst.[9] However, for less reactive amines or sterically hindered substrates, tertiary amines or organotin compounds can be used as catalysts. It is important to note that catalysts can also accelerate side reactions.[10]
Data Summary Tables
Table 1: Recommended Solvents for Derivatization
| Solvent | Type | Boiling Point (°C) | Notes |
| Acetonitrile | Polar Aprotic | 82 | Good general-purpose solvent. |
| Chloroform | Nonpolar | 61 | Effective, but use in a fume hood.[14][15] |
| Dichloromethane | Nonpolar | 40 | Good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Must be anhydrous as it can contain peroxides and water.[10] |
| Toluene | Nonpolar | 111 | Can be used for reactions requiring higher temperatures. |
Table 2: Impact of Reaction Parameters on Derivatization Outcome
| Parameter | Optimal Range/Condition | Effect of Suboptimal Condition | Mitigation Strategy |
| Temperature | 20 - 60°C | Too Low: Slow or incomplete reaction. Too High: Increased side reactions (biuret, allophanate formation), potential for isocyanate polymerization.[6][11] | Start at room temperature (20-25°C) and gently heat if necessary, monitoring by TLC/LC-MS.[9][10] |
| Solvent | Anhydrous Aprotic | Use of protic solvents (e.g., water, alcohols) consumes the isocyanate reagent.[1] | Use anhydrous grade solvents like acetonitrile, DCM, or THF.[10] |
| Isocyanate:Amine Molar Ratio | 1.1 : 1 to 1.5 : 1 | Too Low: Incomplete derivatization. Too High: Increased biuret formation, difficult purification.[1] | Carefully control the stoichiometry. |
| Moisture | Anhydrous | Hydrolysis of isocyanate to form an amine, which can then react to form a symmetric urea, consuming two equivalents of isocyanate.[1][2] | Use oven-dried glassware and anhydrous solvents under an inert atmosphere.[4][5] |
Experimental Protocols
General Protocol for Derivatization of an Amine with this compound
This protocol provides a general procedure for the derivatization of a primary or secondary amine. It should be optimized for each specific substrate.
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Ensure all solvents are of anhydrous grade.
-
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine substrate (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., acetonitrile, to a concentration of 0.1 M).
-
To this solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
If the reaction is slow, it can be gently heated to 40-50°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude urea derivative can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. US4130577A - Process for preparing α, α-dimethylbenzyl isocyanates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 7. Isocyanate emission from PUR adhesives: influence of temperature, monomer content, and curing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (R)-(+)-α-メチルベンジルイソシアナート derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 13. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Derivatization of (+/-)-5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline, an imidazoline binding sites ligand, with (+)-(R)-alpha-methylbenzyl isocyanate for drug monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
side reactions of 2-Methylbenzyl isocyanate with water and nucleophiles
Technical Support Center: 2-Methylbenzyl Isocyanate Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides addressing common side reactions with water and other nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The isocyanate group (-NCO) is highly electrophilic and therefore reactive towards various nucleophiles.[1] The most common and problematic side reaction involves water, which leads to the formation of a disubstituted urea byproduct.[1][2] Other nucleophiles such as alcohols and amines will also react, and while these are often the intended reactants, their relative reactivity and reaction conditions must be carefully controlled to prevent unwanted product formation.[3][4]
Q2: How does water react with this compound and why is it problematic?
A2: The reaction with water proceeds in two main steps. First, the isocyanate reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes, releasing carbon dioxide gas and forming 2-methylbenzylamine.[1][5] This newly formed primary amine is a potent nucleophile and can react with a second molecule of this compound to produce a stable, and often insoluble, disubstituted urea.[1][2] This side reaction is problematic because it consumes two equivalents of the isocyanate for every one equivalent of water, reduces the yield of the desired product, generates gas that can cause foaming and pressure buildup, and forms a urea precipitate that can complicate product purification.[1]
Q3: What is the general order of reactivity for common nucleophiles with this compound?
A3: The reactivity of nucleophiles with isocyanates generally follows this order: primary aliphatic amines > primary aromatic amines > primary alcohols > water > secondary alcohols > phenols.[3][6] Tertiary alcohols are significantly less reactive due to steric hindrance.[3] This reactivity hierarchy is crucial for planning reactions; for instance, in the presence of both an alcohol and trace amounts of water, the isocyanate will react with both, but the reaction with the alcohol can be favored by using appropriate catalysts and strictly anhydrous conditions.[7]
Q4: Do I need a catalyst for my reaction with an alcohol or amine?
A4: Reactions with amines are typically very fast and do not require a catalyst.[3][8] In contrast, the reaction with alcohols to form urethanes (carbamates) is slower and often benefits from catalysis.[4][9] Common catalysts include tertiary amines (like DABCO or triethylamine) and organometallic compounds (like dibutyltin dilaurate).[7][10] However, be aware that many catalysts can also accelerate the unwanted reaction with water, making stringent moisture control even more critical.[1][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: My reaction is foaming or bubbling, and I'm observing unexpected pressure changes.
-
Probable Cause: This is a classic sign of water contamination. The decomposition of the carbamic acid intermediate releases carbon dioxide gas, causing the observed foaming and pressure increase.[1]
-
Troubleshooting Steps:
-
Immediate Action: Ensure the reaction vessel is not sealed to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood.[1]
-
Investigate Moisture Source: Review all potential sources of water contamination. This includes solvents, reagents (especially hygroscopic ones like polyols), atmospheric humidity, and glassware.[1]
-
Preventative Measures: For future experiments, rigorously dry all solvents and reagents, use flame-dried glassware, and conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
-
Issue 2: A white, insoluble precipitate has formed in my reaction vessel.
-
Probable Cause: The precipitate is likely the disubstituted urea formed from the reaction of this compound with water.[1] This urea is often poorly soluble in common organic solvents.
-
Troubleshooting Steps:
-
Confirmation: If possible, isolate the precipitate and characterize it (e.g., by melting point or FTIR spectroscopy) to confirm its identity as a urea (~1640 cm⁻¹ for the C=O stretch).[6]
-
Moisture Control: This is a strong indicator of significant water contamination. Follow the preventative measures outlined in "Issue 1" to eliminate the source of moisture in subsequent experiments.[1]
-
Issue 3: The yield of my desired urethane (from an alcohol reaction) is low, and I've lost most of my isocyanate.
-
Probable Cause: The isocyanate has been consumed by competing side reactions, most likely with residual water. For every mole of water, two moles of isocyanate are consumed in the formation of urea.[1]
-
Troubleshooting Steps:
-
Quantify Water: Before your next attempt, rigorously quantify and minimize the water content in all reaction components.
-
Optimize Reaction Conditions: Consider using a catalyst to increase the rate of the desired reaction with the alcohol, allowing it to outcompete the reaction with trace water.[10] Ensure the catalyst chosen is selective for the alcohol-isocyanate reaction over the water-isocyanate reaction.[7]
-
Reagent Purity: Verify the purity of your this compound. Over time, isocyanates can slowly react with ambient moisture, leading to lower-than-expected active content.
-
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for common isocyanate reaction issues.
Quantitative Data Summary
While precise kinetic data for this compound is highly dependent on specific reaction conditions (solvent, temperature, catalyst), the following table provides a general comparison of the relative reactivity of isocyanates with common nucleophiles.
| Nucleophile Type | General Formula | Relative Reaction Rate (Approx.) | Product | Notes |
| Primary Aliphatic Amine | R-NH₂ | ~1000 - 10,000 | Urea | Extremely fast, typically requires no catalyst.[3] |
| Primary Aromatic Amine | Ar-NH₂ | ~10 - 100 | Urea | Slower than aliphatic amines due to reduced basicity.[3] |
| Primary Alcohol | R-CH₂-OH | ~1 | Urethane | Moderate speed, often requires a catalyst for good rates.[3] |
| Water | H₂O | ~1 | Urea (via Amine) | Comparable to primary alcohols, but leads to side products.[3] |
| Secondary Alcohol | R₂-CH-OH | ~0.3 | Urethane | Slower than primary alcohols due to steric hindrance.[3] |
| Phenol | Ar-OH | ~0.01 - 0.1 | Urethane | Significantly slower due to lower nucleophilicity.[11] |
Relative rates are normalized to the primary alcohol reaction and are intended for illustrative comparison.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Water Contamination
This protocol outlines the essential steps for setting up a reaction between this compound and a nucleophile (e.g., an alcohol) under anhydrous conditions.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate method (e.g., distillation from a suitable drying agent like sodium/benzophenone for THF, or by passing through a column of activated alumina).[1]
-
Ensure the nucleophile (e.g., alcohol) is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, dry it over activated molecular sieves (3Å or 4Å).
-
Store this compound under an inert atmosphere and away from moisture. Use a syringe to transfer it, ensuring the bottle's septum is purged with inert gas.[12][13]
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus under a positive pressure of nitrogen or argon (a balloon or bubbler system is effective).[1]
-
Dissolve the alcohol nucleophile in the anhydrous solvent in the reaction flask.
-
If using a catalyst, add it to the alcohol solution.
-
Slowly add the this compound solution dropwise to the stirred nucleophile solution at the desired reaction temperature (often starting at 0 °C to control the exotherm).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, in-situ FTIR[14]).
-
-
Work-up:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary or secondary amine (if compatible with the desired product) or methanol. Be aware this will form additional urea or urethane byproducts.
-
Proceed with the standard aqueous work-up and purification. If insoluble urea has formed, it may need to be removed by filtration before extraction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. doxuchem.com [doxuchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. turkchem.net [turkchem.net]
- 11. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. mt.com [mt.com]
Technical Support Center: Purification of Diastereomeric Ureas from 2-Methylbenzyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomeric ureas derived from 2-methylbenzyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying diastereomeric ureas?
A1: The two most common and effective methods for separating diastereomeric ureas are fractional crystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the physical properties of the diastereomers (e.g., solubility and crystallinity), the scale of the purification, and the required purity of the final products.
Q2: How does fractional crystallization work for separating diastereomers?
A2: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent. Diastereomers have different physical properties, including solubility. By carefully selecting a solvent in which the two diastereomers have different solubilities at a given temperature, one diastereomer can be selectively crystallized out of the solution while the other remains dissolved. This process can be repeated to enhance the purity of the separated isomers.
Q3: What should I consider when developing an HPLC method for diastereomer separation?
A3: When developing an HPLC method, key considerations include the choice of the stationary phase (the column) and the mobile phase (the solvent system). For diastereomers, which are a type of stereoisomer, chiral stationary phases (CSPs) are often highly effective.[1][2] The selection of the mobile phase, which typically consists of a mixture of solvents like hexane and isopropanol or acetonitrile and water, is critical for achieving good separation (resolution) between the diastereomeric peaks.[1]
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my separated diastereomers?
A4: Yes, NMR spectroscopy is a powerful tool for determining the diastereomeric purity, often expressed as diastereomeric excess (de). The signals corresponding to specific protons in the two diastereomers will have slightly different chemical shifts in the NMR spectrum, allowing for their integration and the calculation of their relative amounts.
Q5: What is the role of this compound in this process?
A5: this compound is a chiral derivatizing agent. When a racemic mixture of a chiral amine is reacted with an enantiomerically pure this compound (e.g., (S)-(-)-α-methylbenzyl isocyanate), a mixture of diastereomeric ureas is formed.[3] Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of diastereomeric ureas.
HPLC Purification Troubleshooting
| Problem | Possible Cause | Solution |
| Poor or no separation of diastereomers | Inappropriate column selection. | Screen different chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide columns are often good starting points.[1] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) solvents. For reversed-phase HPLC, adjust the ratio of water/buffer and organic solvent (e.g., acetonitrile, methanol).[1] | |
| Gradient is too steep. | If using a gradient elution, try a shallower gradient to improve resolution. | |
| Peak tailing or fronting | Column overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH (if applicable). | Adjust the pH of the mobile phase, especially if the compounds have ionizable groups. | |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced. | |
| High backpressure | Clogged column frit or in-line filter. | Replace the in-line filter. The column can be back-flushed according to the manufacturer's instructions to attempt to clear a clogged frit. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.45 µm filter. | |
| Flow rate is too high. | Reduce the flow rate. |
Fractional Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystal formation | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate solvent. | Screen a variety of solvents or solvent mixtures to find one where the diastereomers have significantly different solubilities. | |
| Solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. | |
| Both diastereomers crystallize out | Poor solvent selectivity. | Experiment with different solvent systems. A mixture of two or three solvents can sometimes provide better selectivity. |
| Solution is too concentrated. | Use a more dilute solution to increase the difference in the crystallization points of the two diastereomers. | |
| Oily precipitate instead of crystals | Compound may have a low melting point or impurities are present. | Try a different solvent system. Ensure the starting material is of high purity before attempting crystallization. |
| Cooling is too rapid. | Ensure slow cooling to promote the formation of an ordered crystal lattice. | |
| Low yield of purified diastereomer | The desired diastereomer has significant solubility in the mother liquor. | Cool the solution to a lower temperature to decrease solubility. Minimize the amount of solvent used to dissolve the crude product. |
| Multiple crystallization steps are required. | Re-crystallize the obtained solid and the solid recovered from the mother liquor to improve yield and purity. |
Experimental Protocols
General Protocol for the Synthesis of Diastereomeric Ureas
This protocol describes a general method for the reaction of a chiral amine with this compound to form diastereomeric ureas.
-
Dissolve the chiral amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add one equivalent of enantiomerically pure this compound (e.g., (S)-(-)-α-methylbenzyl isocyanate) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude mixture of diastereomeric ureas can then be purified by either HPLC or fractional crystallization.
Generalized HPLC Purification Protocol
Note: The following conditions are a starting point and will likely require optimization for your specific diastereomeric ureas.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD) |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the crude urea mixture in the mobile phase. |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for synthesis and purification of diastereomeric ureas.
Logical Diagram for Troubleshooting Poor HPLC Separation
Caption: Troubleshooting logic for poor HPLC separation of diastereomers.
References
Technical Support Center: Preventing Hydrolysis of 2-Methylbenzyl Isocyanate in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent the hydrolysis of 2-Methylbenzyl isocyanate during chemical reactions.
Part 1: FAQs - Frequently Asked Questions
Q1: What are the primary indicators of this compound hydrolysis in my reaction?
A1: The most common signs of hydrolysis are the formation of a white, insoluble precipitate (a disubstituted urea), unexpected foaming or gas evolution (carbon dioxide), and a lower than expected yield of your desired product.
Q2: My reaction mixture is turning cloudy and a white solid is crashing out. What is happening?
A2: This is a classic sign of water contamination. This compound reacts with water to form an unstable carbamic acid, which then decomposes to 2-methylbenzylamine and carbon dioxide. This amine is highly reactive towards another molecule of the isocyanate, leading to the formation of a poorly soluble N,N'-bis(2-methylbenzyl)urea precipitate.
Q3: I'm observing bubbling in my reaction vessel, and the pressure seems to be increasing. What is the cause?
A3: This is a strong indication of significant water contamination. The reaction between this compound and water produces carbon dioxide gas.[1] In a sealed vessel, this can lead to a dangerous buildup of pressure. Immediate and safe venting of the reaction vessel to a fume hood is crucial.
Q4: The yield of my desired urethane/urea product is significantly lower than expected, and I've consumed a large portion of my this compound. Could hydrolysis be the culprit?
A4: Yes, this is a very likely scenario. The hydrolysis of this compound consumes the isocyanate in a 2:1 stoichiometry with water to form the urea byproduct. This side reaction can significantly deplete the limiting reagent, leading to a low yield of your intended product.
Q5: How can I definitively confirm that hydrolysis is occurring in my reaction?
A5: You can isolate the white precipitate and characterize it using standard analytical techniques such as NMR, IR spectroscopy, or mass spectrometry. The spectral data should match that of N,N'-bis(2-methylbenzyl)urea. Additionally, you can use Karl Fischer titration to quantify the amount of water in your solvents and reagents before starting the reaction to assess the initial risk of hydrolysis.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to the hydrolysis of this compound.
Issue 1: A white, insoluble solid has formed in my reaction vessel.
-
Probable Cause: Formation of N,N'-bis(2-methylbenzyl)urea due to the reaction of this compound with water.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent.
-
Check Reagents: Assess the moisture content of all other starting materials, especially hygroscopic compounds.
-
Review Glassware Preparation: Ensure all glassware was rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under a vacuum or inert gas flow immediately before use.
-
Ensure Inert Atmosphere: Confirm that your reaction is conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: Generation of carbon dioxide from the reaction of this compound with water.[1]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel. Ensure it is safely vented to a fume hood to prevent a dangerous pressure buildup.
-
Identify Moisture Source: This indicates significant water contamination. Follow the steps in "Issue 1" to locate and eliminate the source of moisture for future experiments.
-
Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction. Review your choice of catalyst to ensure it is selective for the desired reaction.
-
Issue 3: The final product yield is very low, and much of the this compound starting material is gone.
-
Probable Cause: The this compound has been consumed by the side reaction with water. For every mole of water, two moles of isocyanate are consumed to form the urea byproduct.
-
Troubleshooting Steps:
-
Quantify Water Content: The most effective approach is preventative. Before your next reaction, rigorously quantify and minimize the water content in all components.
-
Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Refer to the protocols and data tables in Part 3.
-
Part 3: Preventative Measures & Protocols
Proactive measures are essential to prevent the hydrolysis of this compound.
Rigorous Drying of Solvents and Reagents
The most critical step in preventing hydrolysis is the use of anhydrous solvents and reagents.
The following tables summarize the effectiveness of common drying agents and achievable moisture levels in various solvents.
Table 1: Characteristics of Common Laboratory Drying Agents
| Drying Agent | Capacity | Speed | Intensity (Final H₂O Level) | Suitability | Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Generally useful, but slow. | Requires longer contact time.[2] |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful, fast-acting. | Slightly acidic.[2] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, ketones, and esters. | |
| Calcium Sulfate (CaSO₄) | Low | High | High | Generally useful, but has a low capacity. | |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent for achieving very low water levels (<10 ppm). | Must be activated.[2][3] |
| Calcium Hydride (CaH₂) | High | Medium | High | Reacts with water to produce H₂ gas. Best for drying hydrocarbons and ethers. |
Table 2: Achievable Moisture Levels (ppm) in Solvents with Various Drying Methods
| Solvent | Untreated (Typical) | Over 4Å Molecular Sieves (24h) | Distilled from CaH₂ |
| Tetrahydrofuran (THF) | 200-500 | <10 | <10 |
| Dichloromethane (DCM) | 100-300 | <20 | ~13[3] |
| Acetonitrile (MeCN) | 500-1000 | <10 | N/A |
| Toluene | 100-250 | <10 | <5 |
Objective: To produce tetrahydrofuran (THF) with a moisture content of <10 ppm.
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle, magnetic stirrer, and an inert gas line (Nitrogen/Argon).
Reagents: THF (pre-dried over a less reactive agent like CaH₂), sodium metal, and benzophenone.
Procedure:
-
Pre-Drying: Pre-dry the THF by allowing it to stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.
-
Still Preparation: To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl radical and signifying that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium may be required.
-
Distillation: Once the deep blue/purple color is stable, distill the solvent into the receiving flask.
-
Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.
Use of Moisture Scavengers
In some cases, particularly in polyurethane preparations, the addition of a moisture scavenger can help to remove residual water from the reaction mixture.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added directly to the reaction mixture to adsorb water.
-
Chemical Scavengers: Additives like certain orthoesters or silanes can react with water to form inert byproducts.[4] For example, vinyltrimethoxysilane can be used as a moisture scavenger.[5]
Best Practices for an Inert Atmosphere
Maintaining a dry, inert atmosphere throughout the experiment is crucial.
-
Inert Gas: Use a positive pressure of a dry inert gas like nitrogen or argon. Pass the gas through a drying tube containing a desiccant like Drierite before it enters the reaction vessel.
-
Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.
-
Reagent Transfer: Use syringes or cannulas to transfer anhydrous solvents and liquid reagents. For solid reagents, use a glove box or glove bag to prevent exposure to atmospheric moisture.
Detailed Experimental Protocol: Anhydrous Synthesis of a Urethane from this compound
This protocol provides a general guideline for the synthesis of a urethane under anhydrous conditions, minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous aprotic solvent (e.g., THF, distilled as per protocol 3.1.2)
-
Dry nitrogen or argon gas
-
Oven-dried or flame-dried reaction flask with a magnetic stir bar and a septum
-
Syringes and needles
Procedure:
-
Set up the reaction flask under a positive pressure of dry nitrogen or argon.
-
Using a syringe, add the anhydrous solvent to the reaction flask.
-
Add the anhydrous alcohol to the reaction flask via syringe.
-
Slowly add the this compound to the stirred solution of the alcohol at room temperature via syringe.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
Upon completion, the reaction can be quenched by the addition of a small amount of anhydrous methanol to consume any unreacted isocyanate.
-
The product can then be isolated using standard workup and purification procedures.
Part 4: Understanding the Hydrolysis of this compound
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds through a two-step mechanism:
-
Nucleophilic attack of water: The oxygen atom of a water molecule attacks the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate.
-
Decomposition and subsequent reaction: The carbamic acid rapidly decomposes to 2-methylbenzylamine and carbon dioxide. The newly formed amine then reacts with a second molecule of this compound to produce the insoluble N,N'-bis(2-methylbenzyl)urea.
Factors Influencing the Rate of Hydrolysis
-
Temperature: The rate of hydrolysis increases with temperature.
-
pH: The hydrolysis of phenyl isocyanate is subject to general base catalysis.[6] This suggests that basic conditions will accelerate the hydrolysis of this compound.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis. Aprotic solvents are preferred for reactions involving isocyanates.
By understanding the mechanism of hydrolysis and implementing rigorous preventative measures, researchers can significantly improve the success of their reactions involving this compound.
References
- 1. johnson-fine.com [johnson-fine.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 5. specialchem.com [specialchem.com]
- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
storage and handling recommendations for 2-Methylbenzyl isocyanate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving 2-Methylbenzyl Isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain its quality, it is recommended to store it under refrigeration at 2-8°C.[3]
Q2: What materials are incompatible with this compound?
This compound is a reactive compound and should not come into contact with the following substances:
-
Water[4]
-
Acids[4]
-
Bases[4]
-
Alcohols[4]
-
Amines[4]
-
Strong oxidizing agents[4]
-
Metals such as copper, aluminum, zinc, and their alloys[4]
Contact with these materials can lead to vigorous and exothermic reactions, potentially causing a hazardous buildup of pressure in a sealed container due to the release of carbon dioxide gas.[2][4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Due to its toxicity and potential for sensitization, appropriate personal protective equipment is crucial. This includes:
-
Eye Protection: Safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, butyl rubber).[5]
-
Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.[5]
Q4: How should I dispose of waste containing this compound?
Isocyanate waste should never be disposed of down the drain. Small quantities of waste should be neutralized using a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water.[6] The neutralized waste can then be collected by a licensed hazardous waste disposal service.[6]
Troubleshooting Guides
Issue 1: A white precipitate forms in the this compound container upon storage.
-
Probable Cause: This is likely due to moisture contamination. Isocyanates react with water to form insoluble polyureas.
-
Solution: Discard the reagent. To prevent this in the future, ensure the container is always tightly sealed immediately after use and stored in a desiccator or a very dry environment.
Issue 2: During my reaction, I observe gas evolution (bubbling) and the reaction mixture is foaming.
-
Probable Cause: This is a strong indication of water contamination in your reaction. The isocyanate is reacting with water to produce carbon dioxide gas.[7]
-
Solution:
-
Ensure all glassware is rigorously dried before use (e.g., oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a sealed bottle over molecular sieves.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 3: My reaction yield is low, and I have a significant amount of a white, insoluble solid as a byproduct.
-
Probable Cause: The formation of a white, insoluble solid is characteristic of urea byproduct formation from the reaction of the isocyanate with water.[7] For every one mole of water, two moles of your isocyanate are consumed, significantly reducing the yield of your desired product.
-
Solution:
-
Rigorously dry all starting materials and solvents.
-
Ensure a completely inert atmosphere for your reaction setup.
-
Consider adding the this compound slowly to the reaction mixture to minimize its concentration at any given time, which can help favor the desired reaction over the side reaction with trace moisture.
-
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Incompatible Materials | Water, Acids, Bases, Alcohols, Amines, Strong Oxidizing Agents, certain metals | [4] |
| Flash Point | Approximately 99°C (210°F) | [8] |
| Boiling Point | 55-56 °C at 2.5 mmHg | [3] |
| Density | Approximately 1.059 g/mL at 25°C | [8] |
Experimental Protocols
Detailed Methodology for the Derivatization of a Primary Amine with this compound
This protocol is a general guideline for the derivatization of a primary amine for analytical purposes (e.g., chiral separation by HPLC or GC).
-
Preparation of Reagents and Glassware:
-
Ensure all glassware is thoroughly dried in an oven at >120°C overnight or by flame-drying under a vacuum.
-
Use anhydrous solvent (e.g., chloroform, dichloromethane, or acetonitrile) stored over molecular sieves.
-
If the amine starting material is a salt (e.g., hydrochloride), it may need to be neutralized to the free base and thoroughly dried before use.
-
-
Reaction Setup:
-
In a dry reaction vial equipped with a magnetic stir bar, dissolve the primary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
-
Addition of this compound:
-
In a separate dry vial, prepare a solution of this compound (typically 1.1 to 1.5 molar equivalents) in the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over several minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess isocyanate by adding a small amount of a primary amine scavenger (e.g., a few drops of piperidine or a dedicated quenching resin) and stirring for an additional 30 minutes.
-
The reaction mixture can then be concentrated under reduced pressure.
-
The resulting urea derivative can be purified by flash column chromatography on silica gel or by recrystallization.
-
Visualizations
References
- 1. Derivatization of (+/-)-5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline, an imidazoline binding sites ligand, with (+)-(R)-alpha-methylbenzyl isocyanate for drug monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. (R)-(+)-α-甲基苄基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 56651-58-2 [chemicalbook.com]
Technical Support Center: 2-Methylbenzyl Isocyanate Derivatization
Welcome to the technical support center for 2-Methylbenzyl isocyanate derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in derivatization?
A1: this compound is a derivatizing agent used to react with nucleophilic functional groups, primarily amines and alcohols. This reaction converts the parent molecule into a derivative with altered physicochemical properties, which can be advantageous for analytical purposes such as chromatography, improving detection, and enabling chiral separations.
Q2: What are the most common nucleophiles that react with this compound?
A2: The most common nucleophiles are primary and secondary amines, which form urea derivatives, and alcohols, which form carbamate (urethane) derivatives.[1] The reaction is driven by the nucleophilic attack of the amine's nitrogen or the alcohol's oxygen on the electrophilic carbon of the isocyanate group.
Q3: My this compound has some white solids in it. Is it still usable?
A3: The presence of white solids in this compound may indicate some degradation, likely due to moisture, which can cause the isocyanate to form insoluble urea byproducts. It is recommended to use the material as soon as possible upon receiving it. For best results, purification by distillation may be necessary if significant solid formation is observed.
Q4: What are the main safety precautions when handling this compound?
A4: this compound is a hazardous chemical. It is moisture-sensitive and can cause respiratory irritation.[2] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization reaction with this compound.
Issue 1: Low or No Product Yield
-
Probable Cause 1: Inactive Reagent. The this compound may have degraded due to improper storage and exposure to moisture.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
-
-
Probable Cause 2: Presence of Moisture. Water in the reaction solvent or on the glassware will react with the isocyanate, consuming it and reducing the yield of the desired product.[4]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware in an oven before use. Run the reaction under an inert atmosphere.
-
-
Probable Cause 3: Incomplete Reaction. The reaction time may be insufficient, or the temperature may be too low for the specific nucleophile.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or adding a suitable catalyst.
-
Issue 2: Formation of Multiple Products or Byproducts
-
Probable Cause 1: Side Reactions with Water. As mentioned, moisture leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea byproduct.[4]
-
Solution: Rigorously exclude moisture from the reaction system.
-
-
Probable Cause 2: Analyte Degradation. The reaction conditions, such as high temperature, might be too harsh for the analyte.
-
Solution: Employ milder reaction conditions. If applicable, consider running the reaction at room temperature for a longer duration.
-
-
Probable Cause 3: Excess Reagent. A large excess of this compound might lead to the formation of byproducts.
-
Solution: Optimize the stoichiometry. A common starting point is a slight excess of the isocyanate (e.g., 1.1 to 1.5 equivalents).
-
Issue 3: Difficulty in Product Purification
-
Probable Cause 1: Similar Polarity of Product and Starting Materials. If the product and unreacted starting materials have similar polarities, separation by column chromatography can be challenging.
-
Solution: Ensure the reaction goes to completion to consume the limiting reagent. If the product is a solid, recrystallization might be an effective purification method. For liquid products, distillation under reduced pressure can be employed.[5]
-
-
Probable Cause 2: Formation of Insoluble Byproducts. The formation of urea byproducts can complicate the workup.
-
Solution: In many cases, these urea byproducts are insoluble in common organic solvents and can be removed by filtration before proceeding with the aqueous workup and extraction of the desired product.
-
Data Presentation
The yield of the derivatization reaction is influenced by several factors. The following table summarizes the expected qualitative impact of these parameters.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst | No Catalyst | Lower | The reaction may be slow, especially with less nucleophilic alcohols or hindered amines. |
| Lewis Acid (e.g., Dibutyltin dilaurate) | Higher | Catalyzes the reaction of isocyanates with alcohols.[4] | |
| Tertiary Amine (e.g., DABCO) | Higher | Acts as a base catalyst, particularly effective for the isocyanate-water reaction, so moisture control is critical.[4] | |
| Solvent | Aprotic Non-polar (e.g., Hexane) | Moderate | Good for minimizing side reactions, but solubility may be an issue. |
| Aprotic Polar (e.g., Acetonitrile, Chloroform) | Higher | Generally good solvents for dissolving both reactants, facilitating the reaction.[6] | |
| Protic (e.g., Ethanol) | Not Recommended | The solvent will react with the isocyanate. | |
| Temperature | Room Temperature | Moderate | Safer for thermally sensitive compounds, but may require longer reaction times. |
| Elevated (e.g., 50-80 °C) | Higher | Increases the reaction rate, but may also promote side reactions and degradation. | |
| Atmosphere | Air | Lower | Exposure to atmospheric moisture will lead to byproduct formation and reduced yield. |
| Inert (N₂ or Ar) | Higher | Protects the isocyanate from reacting with water. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Primary/Secondary Amine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., chloroform or acetonitrile).
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting urea derivative can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Derivatization of an Alcohol
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., hexane or acetonitrile).
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 0.1-1 mol%) of a suitable catalyst (e.g., dibutyltin dilaurate).
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. The reaction of alcohols is generally slower than that of amines and may require longer reaction times or heating.
-
Workup: Upon completion, quench the reaction with a small amount of methanol to consume any excess isocyanate. Remove the solvent under reduced pressure.
-
Purification: The resulting carbamate derivative can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for derivatization.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Derivatization of (+/-)-5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline, an imidazoline binding sites ligand, with (+)-(R)-alpha-methylbenzyl isocyanate for drug monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Methylbenzyl Isocyanate Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylbenzyl isocyanate derivatives. The information is presented in a user-friendly question-and-answer format, offering direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical Gaussian shape.[2] Peak tailing is problematic as it can reduce resolution between adjacent peaks, lead to inaccurate quantification, and indicate underlying issues with the separation method or HPLC system.[3][4]
Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are often considered indicative of significant tailing.[5][6]
Q2: What are the primary causes of peak tailing for basic compounds like this compound derivatives?
A2: The primary cause of peak tailing for basic compounds is secondary interactions with the stationary phase.[5][7] this compound and its derivatives are basic in nature. The key contributors to peak tailing for these compounds include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated (Si-O⁻) at mobile phase pH values above their pKa (typically around 3.8-4.2), creating negatively charged sites.[8] Positively charged basic analytes can then interact with these sites via ion exchange, leading to a secondary retention mechanism that causes peak tailing.[8][9]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms of the compound will be present, which can result in broadened or split peaks.[4][10] The predicted pKa of the corresponding amine (2-Methylbenzylamine) is approximately 9.24, suggesting it will be protonated and positively charged in typical acidic reversed-phase mobile phases.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][7]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites for secondary interactions or disrupt the flow path, causing peak tailing.[3]
-
Extra-Column Effects: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
Q3: How does the reactivity of the isocyanate group affect the analysis?
A3: Isocyanates are highly reactive compounds that can readily react with nucleophiles such as water, alcohols, and primary/secondary amines.[1][11] This reactivity poses a significant challenge for HPLC analysis:
-
Sample Instability: In the presence of moisture in the sample solvent or mobile phase, this compound can hydrolyze to form the corresponding amine (2-Methylbenzylamine). This on-column or in-vial degradation can lead to peak tailing, split peaks, or the appearance of unexpected peaks.
-
Derivatization is Often Necessary: Due to their high reactivity and often poor chromophoric properties, isocyanates are typically derivatized before HPLC analysis.[12][13][14] This involves reacting the isocyanate with a derivatizing agent to form a stable, more easily detectable derivative. Failure to achieve complete and consistent derivatization can be a major source of chromatographic problems.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common causes of peak tailing for this compound derivatives.
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing due to secondary silanol interactions and improper ionization of the analyte can often be resolved by adjusting the mobile phase.
dot
Caption: Troubleshooting workflow for mobile phase optimization.
-
Adjusting Mobile Phase pH: For basic compounds like this compound derivatives, lowering the mobile phase pH to between 2.5 and 3.5 is often effective.[7] This protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the positively charged analyte.[9] Adding 0.1% formic acid to the mobile phase is a common and effective way to achieve this pH range.[15]
-
Using Mobile Phase Additives: If adjusting the pH alone is insufficient, adding a competing base to the mobile phase can improve peak shape.[16] Triethylamine (TEA) at a low concentration (e.g., 0.1-0.2%) can mask the active silanol sites, preventing them from interacting with the analyte.[10][17] However, with modern high-purity silica columns, the use of TEA is often unnecessary.[18]
-
Optimizing Buffer Concentration: Inadequate buffering can lead to inconsistent ionization and peak tailing.[19] Using a buffer at a concentration of 10-25 mM can help maintain a stable pH and improve peak symmetry.[19]
| Mobile Phase pH | Tailing Factor (As) of a Basic Amine (Illustrative Data) |
| 5.0 | 2.1 |
| 4.0 | 1.8 |
| 3.0 | 1.3 |
| 2.5 | 1.1 |
| Triethylamine (TEA) Conc. | Tailing Factor (As) of a Basic Amine (Illustrative Data) |
| 0 mM | 1.8 |
| 10 mM | 1.4 |
| 25 mM | 1.2 |
Guide 2: Column Selection and Care
The choice of HPLC column and its condition are critical for achieving good peak shape.
dot
Caption: Troubleshooting workflow for column-related issues.
-
Use End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns are highly recommended for the analysis of basic compounds.[8][20][21] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with the analyte.[22] This significantly reduces peak tailing.[15][20]
-
Column Flushing: If the column has been in use for some time, contamination may be the cause of peak tailing. Flushing the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) can help remove strongly retained contaminants.
-
Column Replacement: If flushing does not improve the peak shape, the column may have a void at the inlet or the stationary phase may be irreversibly damaged. In such cases, the column should be replaced.[7] Using a guard column can help extend the life of the analytical column.[2]
| Column Type | Tailing Factor (As) of a Basic Amine (Illustrative Data) |
| Non-End-Capped C18 | 2.5 |
| End-Capped C18 | 1.2 |
Experimental Protocols
Protocol 1: Sample Preparation via Derivatization
Due to the high reactivity of the isocyanate group, derivatization is the recommended approach for sample preparation. This protocol is adapted from established methods for isocyanate analysis.[12][23]
Objective: To derivatize this compound to a stable urea derivative for HPLC analysis.
Materials:
-
This compound sample
-
Derivatizing reagent solution: 1-(2-Pyridyl)piperazine (1,2-PP), 1 mg/mL in dry toluene
-
Toluene, HPLC grade, anhydrous
-
Acetonitrile, HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Nitrogen gas supply
-
Volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined caps
Procedure:
-
Sample Dilution: Accurately prepare a stock solution of the this compound sample in anhydrous toluene.
-
Derivatization Reaction:
-
In a clean, dry vial, add a known volume of the sample stock solution.
-
Add an excess of the 1-(2-Pyridyl)piperazine (1,2-PP) derivatizing solution. A 10-fold molar excess of the derivatizing agent is a good starting point.
-
Vortex the mixture and allow it to react at room temperature for at least 30 minutes.
-
-
Solvent Evaporation: Gently evaporate the toluene to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent mixture, such as 90:10 (v/v) Acetonitrile:DMSO.[12]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the derivatized sample at 4°C.[12]
Protocol 2: HPLC Method for Analysis of Derivatized this compound
This protocol provides a starting point for the HPLC analysis of the derivatized sample.
Objective: To achieve a symmetrical peak shape for the derivatized this compound.
Instrumentation and Columns:
-
HPLC system with a UV or UV-Vis detector
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by the UV spectrum of the derivative) |
| Injection Volume | 10 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared derivatized sample.
-
Data Acquisition: Acquire the chromatogram for the duration of the gradient run and any subsequent wash and re-equilibration steps.
-
Peak Shape Evaluation: Evaluate the peak shape of the derivatized analyte and calculate the Tailing Factor or Asymmetry Factor. If significant tailing is observed, refer to the troubleshooting guides to further optimize the method.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. quora.com [quora.com]
- 12. epa.gov [epa.gov]
- 13. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 15. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. lctsbible.com [lctsbible.com]
- 19. hplc.eu [hplc.eu]
- 20. chromtech.com [chromtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. End-capping | Separation Science [sepscience.com]
- 23. osha.gov [osha.gov]
Technical Support Center: Removal of Excess 2-Methylbenzyl Isocyanate from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2-Methylbenzyl isocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction?
A1: this compound is a reactive and potentially hazardous compound. Leaving it in your reaction mixture can lead to the formation of unwanted byproducts, complicate the purification of your desired product, and pose health risks due to its sensitizing and irritant properties. Complete removal is essential for obtaining a pure product and ensuring safety.
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods are:
-
Quenching: Reacting the excess isocyanate with a nucleophilic agent to form a stable, easily removable derivative (e.g., a urea or urethane).
-
Chromatography: Separating the isocyanate or its quenched derivative from the desired product using techniques like flash column chromatography.
-
Distillation: Removing the volatile this compound from non-volatile products or reaction media, often under reduced pressure (e.g., using a Kugelrohr apparatus).
-
Extraction: Using liquid-liquid extraction to partition the isocyanate or its byproducts into a separate phase from the desired compound.
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends on several factors, including the stability of your desired product, the scale of your reaction, the boiling point of your product, and the available equipment. The decision-making workflow below can guide your selection.
Q4: What are some common quenching agents for this compound?
A4: Primary and secondary amines, such as n-butylamine or dibutylamine, are highly effective and react quickly to form ureas. Alcohols can also be used, but the reaction to form urethanes may be slower. Water can also be used, but it can be less predictable and may lead to the formation of symmetric ureas and carbon dioxide.
Troubleshooting Guides
Problem: My quenching reaction is incomplete.
| Possible Cause | Solution |
| Insufficient quenching agent | Add an additional 0.5-1.0 equivalent of the quenching agent and stir for another 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the isocyanate. |
| Low reaction temperature | Gently warm the reaction mixture to 30-40 °C to increase the reaction rate. Ensure your desired product is stable at this temperature. |
| Steric hindrance | If your quenching agent is sterically hindered, consider using a smaller, more nucleophilic amine like n-butylamine. |
Problem: I am having difficulty separating the quenched urea byproduct from my product.
| Possible Cause | Solution |
| Similar polarity | Modify the polarity of the quenched byproduct by choosing a different quenching agent. For example, using a more polar amine can make the resulting urea more soluble in an aqueous phase during extraction. |
| Co-elution in chromatography | Adjust the solvent system for your flash chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if separation on silica gel is challenging. |
| Precipitation issues | If attempting to precipitate the urea, ensure you are using a solvent in which your desired product is highly soluble, and the urea is poorly soluble (e.g., diethyl ether or hexanes). |
Problem: My product is degrading during distillation.
| Possible Cause | Solution |
| High temperature | Use a high-vacuum pump to lower the boiling point of the this compound. A Kugelrohr apparatus is ideal for short-path distillation at lower temperatures, minimizing thermal stress on your product. |
| Presence of acidic or basic impurities | Neutralize the reaction mixture before distillation. A simple aqueous wash with dilute acid or base (if your product is stable) can remove catalytic impurities that may promote degradation. |
Quantitative Data
The following table summarizes key physical properties of this compound and related compounds to aid in the selection and optimization of removal methods.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility Notes |
| This compound | 147.17 | 55-56 @ 2.5 mmHg | ~1.045 | Soluble in most organic solvents (e.g., DCM, THF, ethyl acetate, hexanes). |
| N-Butylurea | 116.16 | - | - | Soluble in water and methanol. |
| N-(2-Methylbenzyl)urea | 164.20 | - | - | Expected to have moderate polarity. Soluble in polar organic solvents, less soluble in nonpolar solvents. |
| N-(2-Methylbenzyl)-N'-butylurea | 220.31 | - | - | Expected to be less polar than N-(2-Methylbenzyl)urea. Soluble in a range of organic solvents. |
Experimental Protocols
Caution: this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Method 1: Quenching with n-Butylamine followed by Extraction
This is a robust and generally applicable method for removing excess this compound.
Materials:
-
Crude reaction mixture containing excess this compound
-
n-Butylamine
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Quenching Agent: Slowly add 1.5 equivalents of n-butylamine (relative to the initial excess of this compound) to the stirred reaction mixture.
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes to ensure the quenching reaction is complete.
-
Dilute: Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl to remove any unreacted n-butylamine.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, now free of this compound. The resulting N-(2-methylbenzyl)-N'-butylurea byproduct may be removed in a subsequent purification step like chromatography or crystallization if necessary.
Method 2: Flash Column Chromatography
This method is suitable for separating the desired product from both unreacted this compound and its quenched byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvents for elution (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Sample Preparation: If the reaction was not quenched, it is advisable to do so first to avoid handling the reactive isocyanate on the column. Concentrate the crude reaction mixture to a small volume.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the initial, non-polar eluent.
-
Loading: Adsorb the concentrated crude mixture onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate). Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 3: Kugelrohr Distillation
This method is ideal for separating the volatile this compound from a non-volatile desired product.
Materials:
-
Crude reaction mixture
-
Kugelrohr distillation apparatus
-
Vacuum pump
-
Cold trap (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble the Kugelrohr apparatus, ensuring all joints are properly sealed. Place the crude reaction mixture in the distillation bulb.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A cold trap should be placed between the apparatus and the pump.
-
Heating: Begin heating the distillation bulb. The temperature should be gradually increased to a point where the this compound begins to distill without decomposing the desired product. Based on its boiling point, a temperature of 50-70 °C under high vacuum should be sufficient.
-
Collection: The volatile this compound will condense in the cooled receiving bulb.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. The purified, non-volatile product will remain in the distillation bulb.
Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Experimental workflow for quenching and extraction.
Technical Support Center: Stability of 2-Methylbenzyl Isocyanate
This technical support center provides guidance on the stability of 2-Methylbenzyl isocyanate in various solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the presence of nucleophiles, temperature, and catalysts. The isocyanate group (-NCO) is highly electrophilic and will react with any compound containing active hydrogen atoms. Key factors include:
-
Solvent Type: Protic solvents (e.g., water, alcohols, primary/secondary amines) will react with the isocyanate group and should be avoided for storage. Aprotic solvents are preferred, but their purity is critical.
-
Water Content: Trace amounts of water in aprotic solvents are a major cause of degradation, leading to the formation of unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a substituted urea.
-
Temperature: Higher temperatures accelerate degradation reactions, including reaction with trace impurities and self-polymerization (trimerization).
-
Catalysts: Many compounds, including tertiary amines and organometallic compounds (like dibutyltin dilaurate), can catalyze the trimerization of isocyanates to form isocyanurates or other side reactions.[1]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Anhydrous (dry) aprotic solvents are recommended. The choice of solvent can impact stability, with key considerations being the solvent's polarity and its ability to be thoroughly dried. Suitable solvents include:
-
Toluene
-
Tetrahydrofuran (THF) - Note: Must be fresh and free of peroxides.
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) - Use with caution, as reactivity has been observed at elevated temperatures.[1][2]
It is crucial to use solvents with the lowest possible water content. Using molecular sieves to dry the solvent immediately before use is a highly recommended practice.
Q3: How long can I expect a solution of this compound to be stable?
Q4: What are the common degradation products of this compound in solution?
A4: The primary degradation pathways involve reaction with water or self-polymerization.
-
Reaction with Water: The initial product is an unstable carbamic acid, which decomposes to 2-methylbenzylamine and carbon dioxide. The 2-methylbenzylamine can then react with another molecule of this compound to form N,N'-bis(2-methylbenzyl)urea.
-
Trimerization: In the presence of catalysts or upon prolonged storage, this compound can undergo cyclotrimerization to form a stable isocyanurate ring structure.[3]
-
Reaction with Solvent: In some cases, reaction with the solvent can occur. For instance, phenyl isocyanate has been shown to react with DMF at temperatures above 60°C to form N,N-dimethyl-N'-phenylformamidine.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of reactivity of the isocyanate solution over time. | Degradation due to reaction with trace water in the solvent. | Prepare fresh solutions of this compound immediately before use. Use a high-purity, anhydrous grade of solvent. Consider drying the solvent with molecular sieves prior to use. |
| Formation of a white precipitate in the solution. | Formation of insoluble N,N'-bis(2-methylbenzyl)urea due to reaction with water. | Filter the solution before use if a precipitate is observed. To prevent this, ensure all glassware is rigorously dried and the solvent is anhydrous. Store solutions under an inert atmosphere. |
| Inconsistent or poor yields in reactions. | The concentration of the active isocyanate in solution is lower than expected due to degradation. | Titrate the isocyanate solution immediately before use to determine the exact concentration of active -NCO groups. (See Experimental Protocols section). |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Potential trimerization of the isocyanate, possibly due to catalytic impurities or elevated temperatures. | Ensure the reaction is free from known isocyanate trimerization catalysts (e.g., strong bases, certain metal salts). Maintain appropriate temperature control during the reaction. |
Data Presentation
While specific kinetic data for the degradation of this compound in various solvents is scarce, the following table provides a qualitative summary of expected stability based on the known reactivity of aryl isocyanates.
Table 1: Qualitative Stability of this compound in Common Laboratory Solvents
| Solvent | Type | Expected Stability (Anhydrous, Inert Atmosphere, 2-8°C) | Key Considerations |
| Toluene | Aprotic, Non-polar | Good | Low polarity may limit the solubility of some reaction partners. Must be anhydrous. |
| Dichloromethane (DCM) | Aprotic, Polar | Good | Can contain acidic impurities; consider passing through a plug of basic alumina. Must be anhydrous. |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate | Must be rigorously dried. Trace water can lead to hydrolysis.[4] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Prone to peroxide formation; use fresh, inhibitor-free THF. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Fair to Poor | Can contain trace water and amine impurities from its own degradation. Known to react with aryl isocyanates at elevated temperatures.[1][2] |
| Methanol / Ethanol | Protic | Very Poor | Will react to form urethanes. Not suitable for storage. |
| Water | Protic | Very Poor | Reacts rapidly to form urea byproducts.[4] |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time using HPLC analysis of a derivatized sample.
-
Materials:
-
This compound
-
High-purity anhydrous solvent (e.g., acetonitrile)
-
Derivatizing agent solution (e.g., 1-(2-methoxyphenyl)piperazine (MOPİP) in toluene)
-
HPLC system with UV detector
-
Volumetric flasks, syringes, and vials
-
Inert gas (Nitrogen or Argon)
-
-
Preparation of Isocyanate Solution:
-
Under an inert atmosphere, prepare a stock solution of this compound in the desired anhydrous solvent to a known concentration (e.g., 0.1 M).
-
Divide the solution into several sealed vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., 4°C, room temperature).
-
-
Sample Derivatization (at each time point: t=0, 2h, 4h, 8h, 24h, etc.):
-
At each designated time point, take an aliquot of the isocyanate solution.
-
React the aliquot with an excess of the MOPİP derivatizing solution. The MOPİP reacts with the -NCO group to form a stable urea derivative that can be easily quantified by HPLC.
-
Allow the derivatization reaction to go to completion.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC with UV detection.
-
Create a calibration curve using freshly prepared and derivatized standards of this compound of known concentrations.
-
Quantify the amount of the MOPİP-urea derivative at each time point by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the active isocyanate versus time.
-
Determine the degradation rate and/or the half-life of the this compound in the chosen solvent under the specified storage conditions.
-
Protocol 2: Titration Method for Determining Active Isocyanate Content (ASTM D5155 principle)
This method can be used to quickly assess the concentration of active -NCO groups in a solution before an experiment.
-
Materials:
-
Isocyanate solution to be tested.
-
Anhydrous toluene.
-
Standardized solution of dibutylamine in toluene (e.g., 1 M).
-
Standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Bromophenol blue indicator.
-
-
Procedure:
-
Accurately weigh a sample of the this compound solution into a dry Erlenmeyer flask.
-
Add a known excess of the standardized dibutylamine solution. The dibutylamine will react with the isocyanate.
-
Allow the reaction to proceed for 10-15 minutes.
-
Add a few drops of bromophenol blue indicator.
-
Back-titrate the excess, unreacted dibutylamine with the standardized HCl solution until the indicator changes color from blue to yellow.
-
Perform a blank titration using the same amount of dibutylamine solution without the isocyanate sample.
-
-
Calculation:
-
Calculate the percent NCO or molar concentration based on the difference in the volume of HCl required for the sample and the blank.
-
Visualizations
References
Technical Support Center: Managing Exothermic Reactions of 2-Methylbenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic reactions of 2-Methylbenzyl isocyanate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: The primary hazards stem from the high reactivity of the isocyanate group (-NCO). Reactions, particularly with nucleophiles like amines, alcohols, and water, are exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. Inhalation of this compound vapors can cause respiratory irritation and sensitization, leading to asthma-like symptoms.[1][2] Skin and eye contact can also cause irritation.[1]
Q2: What causes unexpected exotherms or runaway reactions?
A2: Unexpected exotherms are typically caused by:
-
Contamination with water: Isocyanates react vigorously with water to produce an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[1] This reaction is often faster and more exothermic than the desired reaction with other nucleophiles and the gas evolution can cause a dangerous pressure buildup in a closed system.
-
Incorrect order of addition: Adding the nucleophile too quickly to the isocyanate can lead to a rapid, uncontrolled reaction.
-
Use of highly reactive nucleophiles: Primary amines are generally more reactive than secondary amines, which are in turn more reactive than alcohols. Reactions with highly reactive nucleophiles can generate heat very quickly.
-
Inadequate cooling: Insufficient heat removal from the reaction vessel can allow the temperature to rise, accelerating the reaction rate and potentially leading to a thermal runaway.
-
Catalyst concentration: While catalysts can be used to promote the desired reaction, incorrect concentrations can also accelerate side reactions, contributing to the exotherm.
Q3: How can I prevent a runaway reaction?
A3: To prevent runaway reactions:
-
Ensure anhydrous conditions: Thoroughly dry all glassware and solvents before use. Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction.
-
Controlled addition: Add the nucleophile to the isocyanate solution slowly and monitor the temperature closely. Use a dropping funnel or a syringe pump for controlled addition.
-
Adequate cooling: Conduct the reaction in a cooling bath (e.g., ice-water or dry ice-acetone) to dissipate the heat generated.
-
Proper stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Scale-up with caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. Conduct small-scale trials to understand the reaction's thermal profile before scaling up.
Q4: What are the signs of a developing runaway reaction?
A4: Signs of a runaway reaction include:
-
A rapid and uncontrolled rise in temperature.
-
A sudden increase in pressure (if in a closed system).
-
Vigorous boiling or fuming of the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
Q5: What should I do in the event of a runaway reaction?
A5: In the event of a runaway reaction:
-
Alert personnel immediately and evacuate the immediate area.
-
If it is safe to do so, remove the heating source (if any) and increase the cooling to the reaction vessel.
-
Do not attempt to quench the reaction with water, as this will likely exacerbate the situation by generating large amounts of gas.
-
Follow your laboratory's emergency procedures.
Section 2: Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase upon addition of nucleophile. | The reaction is highly exothermic, and the rate of addition is too fast. | 1. Immediately stop the addition of the nucleophile.2. Ensure the cooling bath is at the appropriate temperature and has sufficient capacity.3. Once the temperature is under control, resume the addition at a much slower rate, monitoring the temperature closely. |
| Formation of a white, insoluble precipitate. | Contamination with water, leading to the formation of a urea derivative. | 1. Stop the reaction.2. Filter a small aliquot of the reaction mixture and analyze the precipitate (e.g., by IR spectroscopy to identify the urea C=O stretch).3. For future reactions, rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere. |
| Foaming or vigorous gas evolution. | Reaction with water, producing carbon dioxide. | 1. Ensure the reaction vessel is not sealed to prevent pressure buildup.2. If foaming is excessive, stop the addition of reagents until it subsides.3. Identify and eliminate the source of moisture in subsequent experiments. |
| Reaction does not proceed to completion or is very slow. | 1. Insufficiently reactive nucleophile.2. Low reaction temperature.3. Steric hindrance. | 1. Consider using a catalyst (e.g., a tertiary amine or a tin compound) to accelerate the reaction. Perform a small-scale trial to determine the optimal catalyst and concentration.2. Gradually increase the reaction temperature while carefully monitoring for any exotherm.3. If steric hindrance is a factor, a higher reaction temperature or a less hindered nucleophile may be necessary. |
Section 3: Quantitative Data
The following data for benzyl isocyanate , a close structural analog of this compound, can be used as an estimate for reaction parameters. It is crucial to perform your own thermal screening (e.g., using Differential Scanning Calorimetry - DSC) for this compound under your specific reaction conditions.
| Parameter | Value | Reactants & Conditions | Source |
| Activation Energy (Ea) | 45.2 kJ/mol | Benzyl isocyanate and Ethanol | [3] |
| Boiling Point | 101-104 °C at 33 mmHg | Benzyl isocyanate | |
| Density | 1.078 g/mL at 25 °C | Benzyl isocyanate | |
| Thermal Decomposition Onset | ~200 °C | Ethyl N-phenylcarbamate (a related urethane) | [4] |
Section 4: Experimental Protocols
General Protocol for the Reaction of this compound with an Alcohol (Urethane Synthesis)
Warning: This reaction is exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound
-
Alcohol (e.g., butanol)
-
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet
-
Cooling bath (ice-water)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
To the round-bottom flask, add a solution of this compound in the anhydrous solvent.
-
Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
Dissolve the alcohol in the anhydrous solvent and add it to the dropping funnel.
-
Add the alcohol solution dropwise to the stirred isocyanate solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak around 2250-2270 cm⁻¹).
-
Once the reaction is complete, quench any unreacted isocyanate by the slow addition of a small amount of methanol.
-
Work up the reaction as required for your specific product isolation.
Protocol for Quenching Unreacted this compound
Warning: This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Waste stream containing unreacted this compound
-
A suitable quenching solution (e.g., a 10% solution of isopropanol in a hydrocarbon solvent, followed by a dilute aqueous ammonia solution)
-
A separate, appropriately labeled waste container
Procedure:
-
In a separate vessel, cool the quenching solution in an ice bath.
-
Slowly and carefully add the waste stream containing the unreacted isocyanate to the cold quenching solution with vigorous stirring. Be prepared for some gas evolution.
-
Allow the mixture to stir for several hours to ensure complete reaction of the isocyanate.
-
Once the quenching is complete, the waste can be disposed of according to your institution's hazardous waste guidelines.
Section 5: Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to your institution's safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.
References
Validation & Comparative
A Comparative Guide to 2-Methylbenzyl Isocyanate and Mosher's Acid for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Chiral Derivatizing Agents for NMR-Based Enantiomeric Excess Analysis
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose. This guide provides a comprehensive comparison of two such agents: 2-Methylbenzyl isocyanate and the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). We present a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Principle of Chiral Derivatizing Agents in NMR Spectroscopy
Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR techniques. Chiral derivatizing agents are enantiomerically pure compounds that react with the analyte (typically an alcohol or amine) to form a mixture of diastereomers. These diastereomers have distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined.
Performance Comparison: this compound vs. Mosher's Acid
While both reagents operate on the same principle, their structural differences lead to variations in their reactivity, the magnitude of the chemical shift differences (Δδ) between the resulting diastereomers, and their suitability for different analytical techniques.
| Feature | This compound | Mosher's Acid (MTPA) |
| Functional Group | Isocyanate (-NCO) | Carboxylic Acid (-COOH) or Acyl Chloride (-COCl) |
| Reaction | Forms diastereomeric ureas with amines and carbamates with alcohols. | Forms diastereomeric amides with amines and esters with alcohols. |
| Reactivity | Isocyanates are generally highly reactive towards nucleophiles like amines and alcohols, often not requiring a coupling agent. | The acid form requires a coupling agent (e.g., DCC, EDC). The acyl chloride is more reactive and often preferred. |
| NMR Analysis | ¹H and ¹³C NMR are typically used. The separation of diastereomeric signals (Δδ) can be variable depending on the substrate. | ¹H and ¹⁹F NMR are commonly used. The trifluoromethyl group provides a clean signal in ¹⁹F NMR, which is often free from background interference, simplifying analysis. |
| Determination of Absolute Configuration | While primarily used for ee determination, theoretical models can be applied to predict the absolute configuration based on the observed chemical shifts of the diastereomers. | Well-established models (e.g., the Mosher model) allow for the reliable determination of the absolute configuration of the analyte by analyzing the sign of the Δδ values for protons on either side of the stereocenter.[1] |
| Primary Application | Widely used for the derivatization of amines and alcohols for chromatographic separation (GC, HPLC)[2], but also effective for NMR analysis. | A gold standard for the determination of enantiomeric excess and absolute configuration of alcohols and amines by NMR spectroscopy.[1][3] |
Experimental Data: A Representative Comparison
| Analyte | Derivatizing Agent | Diastereomer | Key Proton Signal (ppm) | Δδ (ppm) |
| (R/S)-Labetalol | (S)-(-)-α-Methylbenzyl isocyanate | (R,S,S)-diastereomer | 7.553 (Ar-H) | 0.083 |
| (S,R,S)-diastereomer | 7.470 (Ar-H) | |||
| Chiral Secondary Alcohol (Hypothetical) | (R)-Mosher's acid | (R,R)-diastereomer | 3.50 (OCH) | 0.15 |
| (S,R)-diastereomer | 3.65 (OCH) |
Note: The Δδ values are highly dependent on the specific substrate and the NMR solvent used.
Experimental Protocols
Derivatization with this compound (for NMR Analysis)
This protocol is adapted from the derivatization of labetalol for HPLC analysis and is suitable for NMR scale reactions.[2]
Materials:
-
Chiral amine or alcohol (1.0 eq.)
-
(S)-(-)-α-Methylbenzyl isocyanate (1.1 eq.)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral amine or alcohol (approx. 5 mg) in 0.5 mL of anhydrous deuterated solvent.
-
Add a slight molar excess (1.1 equivalents) of (S)-(-)-α-Methylbenzyl isocyanate to the solution.
-
Cap the NMR tube and gently invert to mix. The reaction is typically rapid and proceeds at room temperature.
-
Allow the reaction to proceed for 15-30 minutes.
-
Acquire the ¹H NMR spectrum directly on the reaction mixture.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the enantiomeric excess.
Derivatization with Mosher's Acid Chloride (for NMR Analysis)
This is a standard protocol for the formation of Mosher's esters.[1]
Materials:
-
Chiral alcohol (1.0 eq.)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (1.2 eq.)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 5 mg) in 0.5 mL of anhydrous deuterated solvent.
-
Add a catalytic amount of anhydrous pyridine or DMAP.
-
Add a slight molar excess (1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR. Reaction times can vary from 30 minutes to several hours.
-
For the determination of absolute configuration, a parallel reaction using (S)-Mosher's acid chloride should be performed.
-
Acquire ¹H and/or ¹⁹F NMR spectra.
-
Integrate a pair of well-resolved signals to determine the enantiomeric excess. For absolute configuration, compare the chemical shifts of corresponding protons in the (R)- and (S)-Mosher's esters to determine the sign of Δδ (δS - δR).
Mandatory Visualizations
Caption: Experimental workflows for ee determination using this compound and Mosher's acid.
Caption: General derivatization reactions of chiral analytes with the two reagents.
Conclusion
Both this compound and Mosher's acid are effective chiral derivatizing agents for the determination of enantiomeric excess by NMR spectroscopy.
Mosher's acid remains the more established and versatile reagent, particularly due to the robust models available for determining absolute configuration and the option of using ¹⁹F NMR for a cleaner analysis. The higher reactivity of its acyl chloride form is also an advantage.
This compound offers a simpler and often faster derivatization protocol that does not typically require a coupling agent or catalyst. While it is extensively used for chromatographic methods, its application in NMR for ee determination is a viable and straightforward alternative, especially for chiral amines.
The choice between these two reagents will depend on the specific requirements of the analysis, including the nature of the analyte, the need for absolute configuration determination, and the available instrumentation. For routine ee determination where simplicity and speed are paramount, this compound is an excellent choice. For more comprehensive stereochemical analysis, including the assignment of absolute configuration, Mosher's acid remains the preferred method.
References
A Comparative Guide to the Validation of Enantiomeric Excess Determination: 2-Methylbenzyl Isocyanate and Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical purity, efficacy, and safety of chiral compounds. This guide provides an objective comparison of the use of 2-Methylbenzyl isocyanate as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess against other widely used alternatives. The performance of these methods is supported by a review of available experimental data and detailed methodologies.
The indirect approach to determining enantiomeric excess involves the derivatization of a pair of enantiomers with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques like HPLC and GC, or by NMR spectroscopy.
Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent is pivotal and depends on the nature of the analyte, the analytical technique employed, and the required sensitivity and accuracy. This section compares this compound with other common CDAs. While extensive validation data for methods using this compound is not as readily available in the public domain as for more established reagents, its utility has been demonstrated in specific applications.
Table 1: Performance Characteristics of Selected Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Analyte Functional Group | Analytical Technique | Key Advantages | Potential Disadvantages |
| (S)-(-)-α-Methylbenzyl isocyanate | Primary & Secondary Amines, Alcohols | HPLC, GC | Good reactivity with amines and alcohols. | Limited published validation data. Potential for kinetic resolution. |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines, Amino Acids | HPLC-UV | Well-established with extensive literature. High-resolution separation of amino acid derivatives. | Derivatization can be time-consuming. Reagent can interfere with analysis. |
| Mosher's Acid (MTPA-Cl) | Alcohols, Amines | NMR (¹H, ¹⁹F) | Provides information on absolute configuration. ¹⁹F NMR can offer a clean background for analysis. | Requires relatively large sample amounts. Potential for racemization of the reagent. |
| 1-(9-fluorenyl)ethyl chloroformate (FLEC) | Amines, Amino Acids, Alcohols | HPLC-Fluorescence | Forms highly fluorescent derivatives, leading to high sensitivity. | Can be expensive. Derivatization may require careful optimization. |
Table 2: Summary of Validation Parameters for Selected Chiral Derivatization Methods
| Method | Analyte Example | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Marfey's Reagent (FDAA) - HPLC/MS | Amino Acids | >0.99 | - | - | - | - | |
| FLEC - CE/UV-Fluorescence | Amino Acids | >0.985 | - | - | - | < 2.6% (peak area) | |
| Protected L-proline - HPLC/UV | WCK 1153 in WCK 1152 | >0.99 | 0.0007 mg/ml | 0.0021 mg/ml | 94.4% | 1.13% |
Note: Comprehensive, publicly available validation data for a method utilizing this compound is limited. The data presented for other methods are for specific, published applications and may vary depending on the analyte and instrumentation.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible results in the determination of enantiomeric excess.
Protocol 1: Derivatization of a Primary Amine with (S)-(-)-α-Methylbenzyl Isocyanate for HPLC Analysis
This protocol is a general guideline based on established procedures for isocyanate derivatizations. Optimization for specific amines is recommended.
Materials:
-
Chiral amine sample
-
(S)-(-)-α-Methylbenzyl isocyanate (enantiomeric purity ≥99%)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous base (e.g., triethylamine or pyridine, optional)
-
Quenching reagent (e.g., a small amount of a primary or secondary amine like butylamine)
-
HPLC grade solvents for mobile phase
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral amine sample in an anhydrous aprotic solvent to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction: To the amine solution, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of (S)-(-)-α-Methylbenzyl isocyanate. If the amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or a pilot HPLC injection.
-
Quenching: After the reaction is complete, add a small amount of a quenching reagent to consume any excess isocyanate.
-
Sample for Analysis: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.
-
HPLC Analysis:
-
Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer, to be optimized for the specific diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the derivatives show strong absorbance (e.g., 220 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
-
Protocol 2: Derivatization of an Amino Acid with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is adapted from established methods for amino acid analysis using Marfey's reagent.
Materials:
-
Amino acid sample (from protein hydrolysate or as a standard)
-
1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate solution.
-
Derivatization Reaction: Add 200 µL of the 1% L-FDAA solution to the sample.
-
Reaction Conditions: Incub
Determining Diastereomeric Ratios of Chiral Amine Adducts via ¹H NMR Analysis: A Comparative Guide
For researchers in drug development and synthetic chemistry, the accurate determination of diastereomeric and enantiomeric ratios is critical. While various techniques exist, ¹H NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a rapid and accessible method for this analysis. This guide provides a detailed comparison of the use of 2-methylbenzyl isocyanate and its analogs as CDAs for the analysis of chiral amines, with supporting experimental protocols and data presentation.
Principle of ¹H NMR Analysis with Chiral Derivatizing Agents
The fundamental principle involves the conversion of a mixture of enantiomeric or diastereomeric amines into a new mixture of diastereomers through reaction with an enantiomerically pure CDA. These newly formed diastereomers possess distinct chemical and physical properties, leading to different chemical shifts (δ) in their ¹H NMR spectra. By integrating the signals corresponding to specific protons in each diastereomer, their relative ratio can be accurately determined, which directly reflects the composition of the original amine mixture.
Workflow for Diastereomeric Ratio Determination using a Chiral Derivatizing Agent
Caption: Workflow for determining the diastereomeric ratio of a chiral amine using a chiral derivatizing agent and ¹H NMR spectroscopy.
Experimental Protocol: Derivatization of a Chiral Amine with (R)-(+)-α-Methylbenzyl Isocyanate
This protocol provides a representative procedure for the derivatization of a chiral primary amine with (R)-(+)-α-methylbenzyl isocyanate, a close analog of this compound, for ¹H NMR analysis.
Materials:
-
Chiral primary amine (e.g., (S)-1-phenylethylamine or a diastereomeric mixture)
-
(R)-(+)-α-Methylbenzyl isocyanate (enantiomerically pure)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
-
Small reaction vial with a magnetic stir bar
-
Syringes for liquid handling
Procedure:
-
In a clean, dry vial, dissolve approximately 10 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Add a stoichiometric equivalent of (R)-(+)-α-methylbenzyl isocyanate to the solution. For example, if using 10 mg of 1-phenylethylamine (MW: 121.18 g/mol , ~0.0825 mmol), add approximately 12.1 mg (or 11.6 µL, density: 1.045 g/mL) of (R)-(+)-α-methylbenzyl isocyanate (MW: 147.17 g/mol , ~0.0825 mmol).
-
Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is typically rapid and proceeds to completion.
-
Transfer the reaction mixture directly into an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
Data Presentation: ¹H NMR Analysis of Diastereomeric Urea Adducts
The following table presents hypothetical, yet realistic, ¹H NMR data for the diastereomeric urea adducts formed from the reaction of a racemic mixture of (R/S)-1-phenylethylamine with enantiomerically pure (R)-α-methylbenzyl isocyanate. The diastereomers formed are (R,R) and (S,R).
| Diastereomer | Proton Analyzed | Chemical Shift (δ, ppm) | Splitting Pattern | Integration (Relative) |
| (R,R) | Methine proton (CH-NH) of 1-phenylethylamine moiety | 4.85 | quintet | 1.00 |
| (S,R) | Methine proton (CH-NH) of 1-phenylethylamine moiety | 4.75 | quintet | 1.00 |
| (R,R) | Methyl protons (CH₃) of 1-phenylethylamine moiety | 1.40 | doublet | 3.00 |
| (S,R) | Methyl protons (CH₃) of 1-phenylethylamine moiety | 1.35 | doublet | 3.00 |
Calculation of Diastereomeric Ratio (d.r.):
The diastereomeric ratio is calculated from the ratio of the integrals of corresponding, well-resolved signals.
-
Using the methine proton signals: d.r. = Integral of (R,R) signal / Integral of (S,R) signal = 1.00 / 1.00 = 50:50
-
Using the methyl proton signals: d.r. = Integral of (R,R) signal / Integral of (S,R) signal = 3.00 / 3.00 = 50:50
The calculated d.r. of 50:50 is consistent with the use of a racemic amine starting material.
Comparison of Chiral Derivatizing Agents and Methods
| Method | Principle | Advantages | Disadvantages |
| α-Methylbenzyl Isocyanate | Covalent derivatization to form diastereomeric ureas. | - Readily available and relatively inexpensive.- The derivatization reaction is typically fast and clean.- Urea adducts are generally stable.- Can provide good chemical shift separation (Δδ). | - Requires a reactive functional group (amine or alcohol) on the analyte.- The derivatizing agent itself introduces signals into the NMR spectrum.- Incomplete reaction can lead to inaccurate results. |
| Mosher's Acid (MTPA) | Covalent derivatization to form diastereomeric amides or esters. | - Well-established and widely used, with extensive literature support.- Often provides significant chemical shift differences.- The trifluoromethyl group offers a useful signal for ¹⁹F NMR.- Can be used to determine absolute configuration. | - Mosher's acid chloride is moisture-sensitive.- The derivatization may require slightly more vigorous conditions than with isocyanates.- The aromatic signals from the Mosher's reagent can complicate the spectrum. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction to form transient diastereomeric complexes. | - Non-destructive method, the analyte can be recovered.- No chemical modification of the analyte is required.- Can be used for a wider range of compounds.- Simple sample preparation (mix and measure). | - The chemical shift differences are often smaller and can be concentration and temperature-dependent.- Requires a higher concentration of the CSA.- May not be effective for all analytes. |
Conclusion
The use of this compound and its analogs, such as α-methylbenzyl isocyanate, provides a reliable and straightforward method for the determination of diastereomeric ratios of chiral amines by ¹H NMR spectroscopy. The formation of stable urea adducts often leads to well-resolved signals that can be accurately integrated. While alternative methods like the use of Mosher's acid or chiral solvating agents each have their own merits, the isocyanate-based derivatization remains a valuable tool for routine analysis in synthetic and medicinal chemistry, offering a balance of simplicity, speed, and accuracy. The choice of the most suitable method will ultimately depend on the specific analyte, the availability of reagents, and the desired level of structural information.
A Comparative Guide to Chiral Derivatizing Agents for the Enantiomeric Resolution of Amines and Alcohols
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis. Chiral derivatizing agents (CDAs) offer a robust and widely accessible method for the separation and quantification of enantiomers using standard chromatographic techniques. This guide provides an objective comparison of alternatives to 2-Methylbenzyl isocyanate, a commonly used chiral derivatizing agent for amines and alcohols. The performance of prominent alternatives including Mosher's reagent (MTPA), Marfey's reagent (FDAA), and chiral chloroformates will be evaluated based on experimental data, with detailed protocols provided for their application.
Principle of Chiral Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct separation on conventional chromatographic columns challenging. The indirect method of chiral separation circumvents this by reacting the enantiomeric analyte with a single, enantiomerically pure CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers. Diastereomers, having different physical properties, can be readily separated using standard achiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Performance Comparison of Chiral Derivatizing Agents
The choice of a CDA is dictated by several factors, including the functional group of the analyte (primary/secondary amine, alcohol), the desired analytical technique (HPLC, GC, NMR), and the required sensitivity and resolution. Below is a comparative summary of this compound and its leading alternatives.
Table 1: Performance Characteristics of Selected Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent | Analyte Example | Chromatographic Method | Resolution (Rs) | Analysis Time (min) | Reference |
| This compound | (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline | RP-HPLC | Baseline Separation | < 25 | [1] |
| Marfey's Reagent (FDAA) | (±)-Amphetamine | RP-HPLC | > 1.5 | < 10 | [2] |
| Mosher's Reagent (MTPA-Cl) | (±)-Amphetamine | LC-MS/MS | Baseline Separation | Not specified | [3] |
| FMOC-L-Proline | (±)-Amphetamine | HPLC | > 1.2 | ~20 | [4] |
Table 2: Performance Characteristics of Selected Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent | Analyte Example | Chromatographic Method | Resolution (Rs) | Analysis Time (min) | Reference |
| This compound | Chiral Alcohols (General) | GC/HPLC | Analyte Dependent | Analyte Dependent | [5] |
| Mosher's Reagent (MTPA-Cl) | Chiral Secondary Alcohols | NMR/HPLC | N/A (NMR) | N/A (NMR) | [6] |
| (-)-Menthylchloroformate | Chiral Alcohols | GC | Analyte Dependent | Analyte Dependent | Not specified in search results |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results in chiral derivatization.
Protocol 1: Derivatization of Primary/Secondary Amines with this compound
This protocol is based on the derivatization of a 2-amino-2-oxazoline derivative.
Materials:
-
Chiral amine analyte
-
(R)-(+)-α-Methylbenzyl isocyanate or (S)-(-)-α-Methylbenzyl isocyanate[5][7]
-
Anhydrous, aprotic solvent (e.g., chloroform, dichloromethane, or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine analyte in the anhydrous solvent in a clean, dry reaction vial under an inert atmosphere.
-
Add a slight molar excess (typically 1.1-1.2 equivalents) of the chosen enantiomer of α-methylbenzyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the amine. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, the resulting solution containing the diastereomeric urea derivatives can be directly analyzed by HPLC or subjected to a work-up procedure if necessary. A typical work-up may involve quenching the excess isocyanate with a small amount of methanol, followed by removal of the solvent under reduced pressure.
Protocol 2: Derivatization of Amino Acids with Marfey's Reagent (FDAA)
This protocol is a widely used method for the analysis of amino acids.[2][8][9]
Materials:
-
Amino acid sample
-
1% (w/v) solution of 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile
-
Water
Procedure:
-
To 50 µL of an aqueous solution of the amino acid sample (approximately 50 nmol), add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the 1% L-FDAA solution in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Neutralize the reaction mixture by adding 50 µL of 2 M HCl.
-
Evaporate the acetone from the sample under a gentle stream of nitrogen.
-
Add acetonitrile or a suitable solvent to dissolve the residue.
-
The sample is now ready for HPLC analysis.
Protocol 3: Derivatization of Chiral Alcohols with Mosher's Reagent (MTPA-Cl)
This protocol is a classic method for determining the absolute configuration and enantiomeric excess of chiral alcohols via NMR spectroscopy, but the derivatives can also be analyzed by HPLC.[6]
Materials:
-
Chiral alcohol analyte
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃) or a suitable solvent for HPLC (e.g., acetonitrile)
Procedure:
-
In a clean, dry reaction vial, dissolve the chiral alcohol in the chosen anhydrous solvent.
-
Add a slight molar excess (1.2-1.5 equivalents) of anhydrous pyridine to the solution.
-
Add a slight molar excess (1.1-1.2 equivalents) of the chosen enantiomer of MTPA-Cl to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. The progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be directly analyzed by NMR or HPLC. For HPLC analysis, it may be necessary to perform an aqueous work-up to remove pyridine hydrochloride and excess reagents. This typically involves diluting the reaction mixture with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) and washing with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting diastereomeric esters are then redissolved in a suitable solvent for HPLC analysis.
Reaction Mechanisms and Workflows
The derivatization reactions proceed through nucleophilic attack of the analyte's functional group on the electrophilic center of the chiral derivatizing agent. The following diagrams illustrate these pathways and the general experimental workflow.
Caption: General experimental workflow for chiral analysis using derivatizing agents.
Caption: Simplified reaction mechanisms of common chiral derivatizing agents.
Conclusion
The selection of an appropriate chiral derivatizing agent is a critical step in the development of robust and reliable methods for enantiomeric separation. While this compound is a viable option, particularly for amines, alternatives such as Marfey's reagent and Mosher's reagent offer well-established and versatile solutions for a broader range of analytes, including amino acids and alcohols. Marfey's reagent is particularly advantageous for the HPLC analysis of amino acids due to the strong chromophore it introduces, enhancing UV detection. Mosher's reagent remains a gold standard for the determination of absolute configuration and enantiomeric excess of alcohols and amines by NMR, and its derivatives are also amenable to chromatographic separation. The choice of the optimal CDA will ultimately depend on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available instrumentation. This guide provides the foundational information to assist researchers in making an informed decision for their chiral separation needs.
References
- 1. Derivatization of (+/-)-5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline, an imidazoline binding sites ligand, with (+)-(R)-alpha-methylbenzyl isocyanate for drug monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-α-甲基苄基异氰酸酯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. (R)-(+)-a-Methylbenzyl isocyanate for chiral derivatization, LiChropur , = 99.0 33375-06-3 [sigmaaldrich.com]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Methylbenzyl Isocyanate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of 2-methylbenzyl isocyanate and its structural isomers, benzyl isocyanate and p-tolyl isocyanate. Understanding these fragmentation pathways is crucial for the structural elucidation and differentiation of these compounds in complex matrices, a common challenge in drug development and metabolism studies. This document presents experimental data, detailed methodologies, and visual representations of fragmentation pathways to aid in the analysis of these isocyanate derivatives.
Quantitative Data Summary
The electron ionization (EI) mass spectra of benzyl isocyanate and its methyl-substituted isomers exhibit characteristic fragmentation patterns that allow for their differentiation. The relative intensities of the major fragment ions are summarized in the table below.
| Compound | Molecular Ion (m/z) | [M-NCO]+ (m/z) | [C7H7]+ (m/z) | [C6H5]+ (m/z) | Base Peak (m/z) |
| Benzyl Isocyanate | 133 | 91 | 91 | 77 | 91 |
| This compound | 147 | 105 | 105 | 91 | 105 |
| p-Tolyl Isocyanate | 133 | 91 | 91 | 77 | 91 |
Note: The mass spectrum for this compound is available on SpectraBase, though a direct public link to the full spectrum is not available. The fragmentation data presented here is inferred from the established fragmentation patterns of benzyl isocyanates and related aromatic compounds.
Experimental Protocols
The mass spectral data for benzyl isocyanate and p-tolyl isocyanate were obtained from the NIST WebBook, acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical experimental protocol for the analysis of these compounds is as follows:
1. Sample Preparation:
-
Samples are typically dissolved in a volatile organic solvent such as dichloromethane or acetonitrile to a concentration of 1 mg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the isocyanate derivatives.
2. Gas Chromatography (GC):
-
Instrument: Agilent 6890 GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS):
-
Instrument: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Fragmentation Pathway
The primary fragmentation pathway for benzyl isocyanate derivatives under electron ionization involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion or a substituted tropylium ion.
Confirming Absolute Configuration: A Comparative Guide to 2-Methylbenzyl Isocyanate Derivatives and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in the synthesis and characterization of chiral compounds. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity. This guide provides a comprehensive comparison of the use of 2-methylbenzyl isocyanate derivatives for this purpose against established alternative methods, supported by experimental data and detailed protocols.
Introduction to Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, enantiomers, being mirror images, produce identical NMR spectra in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) are employed. These enantiomerically pure reagents react with the chiral analyte to form diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) of the newly formed diastereomers, the absolute configuration of the original molecule can be determined.
This compound is a CDA that reacts with chiral alcohols and primary or secondary amines to form diastereomeric ureas or carbamates, respectively. The aromatic ring in the derivatizing agent creates a distinct anisotropic effect in the NMR, leading to observable differences in the chemical shifts of the protons near the stereocenter.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining absolute configuration depends on several factors, including the nature of the analyte, the amount of sample available, and the instrumentation at hand. Below is a comparison of this compound derivatization with other widely used techniques.
| Feature | This compound (NMR) | Mosher's Ester (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Formation of diastereomeric ureas/carbamates with distinct NMR spectra due to the anisotropic effect of the benzyl group. | Formation of diastereomeric esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), where the phenyl group's anisotropy allows for configurational assignment based on Δδ (δS - δR) values. | Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared with a computationally predicted spectrum for a known configuration. | Direct determination of the three-dimensional arrangement of atoms in a crystalline solid through the diffraction of X-rays. |
| Sample Type | Chiral alcohols, primary/secondary amines. | Chiral alcohols, primary/secondary amines. | Chiral molecules in solution. | Crystalline solid. |
| Sample Amount | mg scale | mg scale | mg scale | µg to mg scale |
| Advantages | Relatively simple derivatization, readily available reagent. | Well-established and widely used method with a large body of literature and predictable models. | Non-destructive, applicable to a wide range of molecules in solution, does not require derivatization. | Provides the unambiguous, absolute 3D structure. |
| Limitations | Less documented than Mosher's method, requiring case-by-case analysis of Δδ values. | The MTPA chloride reagent can be sensitive to moisture and can cause racemization in some cases. | Requires access to a VCD spectrometer and computational resources for spectral prediction. | Requires a high-quality single crystal, which can be challenging to obtain. |
Experimental Protocols
Derivatization with this compound for NMR Analysis
This protocol describes the derivatization of a chiral secondary alcohol with (R)-(+)-2-methylbenzyl isocyanate. A parallel reaction with the (S)-(-)-enantiomer should also be performed for comparative analysis.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(R)-(+)-2-Methylbenzyl isocyanate
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl3) for in-situ reaction
-
Dry NMR tube
-
Small amount of a non-nucleophilic base (e.g., triethylamine, optional, to catalyze the reaction)
Procedure:
-
In a dry NMR tube, dissolve approximately 5-10 mg of the chiral secondary alcohol in 0.5 mL of anhydrous CDCl3.
-
Acquire a standard ¹H NMR spectrum of the starting alcohol.
-
Add 1.1 equivalents of (R)-(+)-2-methylbenzyl isocyanate to the NMR tube. If the reaction is slow, a catalytic amount of a non-nucleophilic base can be added.
-
Monitor the reaction progress by ¹H NMR until the starting alcohol is fully consumed, indicated by the disappearance of its characteristic signals and the appearance of new signals corresponding to the carbamate product.
-
Once the reaction is complete, acquire a final high-resolution ¹H NMR spectrum of the diastereomeric carbamate.
-
Repeat the procedure using (S)-(-)-2-methylbenzyl isocyanate in a separate NMR tube.
-
Analyze the ¹H NMR spectra of both diastereomeric products, paying close attention to the chemical shift differences (Δδ) of protons adjacent to the stereocenter.
Data Analysis: The absolute configuration is determined by comparing the ¹H NMR spectra of the two diastereomeric carbamates. The anisotropic effect of the 2-methylbenzyl group will cause protons on one side of the newly formed carbamate to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By constructing a conformational model, the sign of the Δδ values (δ(R-derivative) - δ(S-derivative)) for specific protons can be correlated to the absolute configuration of the alcohol.
Alternative Methodologies: Detailed Protocols
Mosher's Ester Analysis for Absolute Configuration
The Mosher's ester method is a widely accepted NMR technique for determining the absolute configuration of chiral alcohols and amines.[1]
Materials:
-
Chiral alcohol or amine
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., CCl₄, CDCl₃, or benzene-d₆)
Procedure:
-
Preparation of the (S)-MTPA Ester: In a dry NMR tube, dissolve the chiral alcohol (1.0 eq) in the chosen anhydrous deuterated solvent. Add anhydrous pyridine (3.0 eq) followed by (R)-MTPA-Cl (1.2 eq). Seal the tube and allow the reaction to proceed to completion at room temperature.
-
Preparation of the (R)-MTPA Ester: In a separate dry NMR tube, repeat the procedure using (S)-MTPA-Cl.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the protons in the spectra of both esters. Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.[2]
Based on the established Mosher model, protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. This spatial arrangement directly correlates to the absolute configuration of the chiral center.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful non-destructive method that does not require derivatization.
Procedure:
-
Sample Preparation: Dissolve 5-15 mg of the chiral compound in a suitable solvent (e.g., CDCl₃) to a concentration of 0.1-0.2 M.
-
Spectral Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Generate all possible low-energy conformers of one enantiomer of the molecule using computational chemistry software.
-
Perform geometry optimization and frequency calculations for each conformer at a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Obtain a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer and its mirror image. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Single-Crystal X-ray Crystallography
This is the gold standard for absolute configuration determination, providing a direct visualization of the molecule's 3D structure.
Procedure:
-
Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure.
Visualizing the Workflow and Logic
dot digraph "Workflow_for_Absolute_Configuration_Determination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_NMR" { label="NMR-Based Methods"; style="rounded"; bgcolor="#F1F3F4"; "Chiral_Analyte" [label="Chiral Analyte\n(Alcohol/Amine)"]; "Derivatization" [label="Derivatization with\n(R)- and (S)-CDA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR_Spectra" [label="Acquire ¹H NMR Spectra\nof Diastereomers"]; "Delta_delta_Analysis" [label="Calculate Δδ = δS - δR\nand Analyze"]; "Absolute_Configuration_NMR" [label="Determine Absolute\nConfiguration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_Alternatives" { label="Alternative Methods"; style="rounded"; bgcolor="#F1F3F4"; "VCD_Spectroscopy" [label="VCD Spectroscopy"]; "Xray_Crystallography" [label="X-ray Crystallography"]; "Absolute_Configuration_Alt" [label="Determine Absolute\nConfiguration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chiral_Analyte_Alt" [label="Chiral Analyte"];
} } .dot Figure 1. A flowchart illustrating the general workflows for determining absolute configuration using NMR-based methods with chiral derivatizing agents versus alternative spectroscopic and crystallographic techniques.
dot digraph "Logic_of_Mosher_Method" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Chiral_Alcohol" [label="Chiral Alcohol (R¹R²CHOH)"]; "React_R_MTPA" [label="React with (R)-MTPA-Cl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "React_S_MTPA" [label="React with (S)-MTPA-Cl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "S_MTPA_Ester" [label="(S)-MTPA Ester"]; "R_MTPA_Ester" [label="(R)-MTPA Ester"]; "NMR_Analysis" [label="¹H NMR Analysis"]; "Calculate_Delta_delta" [label="Calculate Δδ = δS - δR"]; "Conformational_Model" [label="Apply Conformational Model"]; "Determine_Configuration" [label="Determine Absolute Configuration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Chiral_Alcohol" -> "React_R_MTPA"; "Chiral_Alcohol" -> "React_S_MTPA"; "React_R_MTPA" -> "S_MTPA_Ester"; "React_S_MTPA" -> "R_MTPA_Ester"; "S_MTPA_Ester" -> "NMR_Analysis"; "R_MTPA_Ester" -> "NMR_Analysis"; "NMR_Analysis" -> "Calculate_Delta_delta"; "Calculate_Delta_delta" -> "Conformational_Model"; "Conformational_Model" -> "Determine_Configuration"; } .dot Figure 2. The logical progression of the Mosher's ester method for determining the absolute configuration of a chiral alcohol.
Conclusion
The determination of absolute configuration is a cornerstone of stereochemistry-focused research. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. NMR-based methods using chiral derivatizing agents like this compound and Mosher's reagent offer a practical alternative for compounds in solution. The choice between these reagents will depend on the specific substrate and the availability of comparative data. For a broader range of molecules and when non-destructive analysis is preferred, VCD spectroscopy presents a powerful, albeit more instrumentally and computationally demanding, option. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently assign the absolute configuration of their chiral molecules.
References
inter-laboratory validation of analytical methods using 2-Methylbenzyl isocyanate
An Inter-Laboratory Guide to the Validation of Analytical Methods for 2-Methylbenzyl Isocyanate
This guide provides a comparative overview of validated analytical methods applicable to the quantification of this compound. Due to a lack of publicly available inter-laboratory validation data specifically for this compound, this document presents a synthesized comparison based on established methodologies for analogous isocyanate compounds. The experimental data and protocols provided are illustrative and intended to guide researchers, scientists, and drug development professionals in the selection, development, and validation of appropriate analytical techniques for this compound.
Comparative Analysis of Analytical Methods
The quantification of isocyanates, including this compound, typically requires a derivatization step to form stable, readily detectable products due to their reactive nature. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FL) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Summary
The following tables summarize the typical performance characteristics of validated analytical methods for isocyanates, which can be considered representative for the analysis of this compound.
Table 1: Performance Characteristics of HPLC-Based Methods for Isocyanate Analysis
| Validation Parameter | HPLC-UV | HPLC-FL | UPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 8% |
| Accuracy (Recovery) | 95-105% | 91-93% | 97-99% |
| Limit of Detection (LOD) | ~0.03 µg/mL | 0.2 nmole NCO per sample | Down to 6% of BGV/BEI |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | 0.04 to 25 µg HDI per sample | 5 ng/mL (LC-MS/MS) |
Table 2: Performance Characteristics of GC-MS for Isocyanate Analysis
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90-110% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques. These protocols are based on established methods for other isocyanates and should be optimized and validated for the specific application involving this compound.
Protocol 1: HPLC-UV Analysis following Derivatization
This method is widely used for the analysis of isocyanates in various matrices.
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound.
-
Extract the isocyanate from the sample matrix using a suitable solvent (e.g., toluene, acetonitrile).
-
Add a derivatizing agent solution, such as 1-(2-methoxyphenyl)piperazine (MPP) or di-n-butylamine (DBA), to the extract.
-
Allow the derivatization reaction to proceed under controlled temperature and time (e.g., 60°C overnight).
-
After the reaction is complete, evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the resulting solution before injection into the HPLC system.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Validation Parameters:
-
Specificity: Analyze a blank sample and a derivatized blank to ensure no interfering peaks at the retention time of the derivatized this compound.
-
Linearity: Prepare and analyze a series of at least five concentrations of the derivatized standard. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Precision: Analyze replicate injections of a standard solution and express the result as the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of this compound and analyzing the samples.
-
Protocol 2: GC-MS Analysis
This method is suitable for the direct analysis of volatile isocyanates or after a suitable derivatization.
-
Sample Preparation:
-
For direct analysis, dissolve the sample in a non-reactive solvent.
-
For derivatization, react the isocyanate with a suitable agent that forms a volatile derivative.
-
Prepare a series of calibration standards by diluting a stock solution of this compound or its derivative in the same solvent.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 70°C), ramp to a final temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Validation Parameters:
-
Specificity: Inject a solvent blank to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of calibration standards and plot the peak area against concentration to determine the correlation coefficient (R²).
-
Precision: Analyze replicate injections of a standard solution and calculate the %RSD.
-
Accuracy: Perform recovery studies using spiked samples.
-
Visualizations
The following diagrams illustrate the workflows for inter-laboratory validation and a typical analytical method.
**Caption
A Comparative Guide to the Quantitative Analysis of Isocyanate Derivatives by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of isocyanate derivatives is crucial for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of isocyanate derivatives. The focus is on providing actionable experimental data and detailed protocols to aid in method selection and development.
Isocyanates are highly reactive compounds and are typically derivatized to form stable urethane or urea derivatives before analysis. Common derivatizing agents include 1-(2-methoxyphenyl)piperazine (2-MP) and di-n-butylamine (DBA). While 2-Methylbenzyl isocyanate is often used as a chiral derivatizing agent to resolve enantiomers of other compounds, the principles discussed here apply to the analysis of various isocyanate derivatives.
Quantitative Performance Comparison: LC-MS/MS vs. HPLC-UV
The primary advantage of LC-MS/MS over HPLC-UV lies in its superior sensitivity and selectivity.[1][2] This is particularly evident in complex matrices where interferences can be a significant challenge for UV detection. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for the highly selective detection of the target analyte, minimizing background noise and enhancing sensitivity.
| Parameter | LC-MS/MS (with 2-MP derivatization) | HPLC-UV (with 2-MP derivatization) | Reference |
| Linear Detection Range | 5 pg - 5 ng | 300 pg - 30 ng | [1][2] |
| Signal-to-Noise (S/N) Ratio | 10 - 200 (for 50 pg injected) | 14 - 40 (for 500 pg injected) | [1][2] |
| Selectivity | High, due to MRM | Lower, susceptible to interferences | [1][2] |
| Confidence in Identification | High, based on precursor/product ion transition | Lower, based on retention time |
Experimental Protocols
A detailed methodology is critical for reproducible and accurate quantitative analysis. Below is a representative protocol for the analysis of isocyanate derivatives by LC-MS/MS.
1. Sample Preparation (Derivatization)
Isocyanates are typically collected from air samples using an impinger flask or a coated filter containing a derivatizing agent.[1][3] For liquid samples, a derivatizing agent in a suitable solvent is added.
-
Derivatizing Agent: Di-n-butylamine (DBA) in toluene or 1-(2-methoxyphenyl)piperazine (2-MP) on a filter.
-
Reaction: The sample containing the isocyanate is mixed with the derivatizing agent solution and allowed to react to form a stable urea derivative. The reaction is typically rapid.[2]
-
Extraction: The resulting derivative can be extracted using a suitable organic solvent like dichloromethane.[4]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often employed for efficient separation.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[1][2][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1][2]
-
MRM Transitions: The precursor ion is generally the protonated molecule [M+H]+ of the isocyanate derivative. The most abundant and specific product ion is selected for quantification. For DBA derivatives, a common product ion is [DBA+H]+ (m/z 130).[4]
-
3. Quantification
-
Calibration Curve: A calibration curve is prepared by diluting a stock solution of the isocyanate derivative to a series of known concentrations.[4]
-
Data Analysis: The peak areas of the analyte in the samples are compared to the calibration curve to determine the concentration.
Visualizing the Workflow and Derivatization Chemistry
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of isocyanate derivatives.
Caption: General reaction scheme for the derivatization of an isocyanate.
Conclusion
For the quantitative analysis of isocyanate derivatives, LC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and confidence in analytical results when compared to traditional HPLC-UV methods. The provided experimental protocol and workflows offer a robust starting point for developing and validating methods for the quantification of these reactive compounds in various matrices. The enhanced performance of LC-MS/MS makes it the method of choice for applications requiring high accuracy and precision, particularly in regulated environments.
References
- 1. dl.astm.org [dl.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 2-Methylbenzyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection and quantification of 2-Methylbenzyl isocyanate and its derivatives. Due to the high reactivity and potential toxicity of isocyanates, accurate and sensitive detection methods are crucial for environmental monitoring, occupational safety, and quality control in pharmaceutical and industrial applications.
The primary challenge in analyzing isocyanates is their high reactivity, which makes direct analysis difficult. Therefore, most methods rely on a crucial first step: derivatization . This process involves reacting the isocyanate with a specific reagent to form a stable, easily detectable derivative. This guide will focus on the most prevalent post-derivatization analytical techniques.
Core Detection Methodologies
The most common and effective methods for the analysis of isocyanate derivatives are chromatographic techniques, which separate the derivative from other components in the sample matrix, coupled with a sensitive detector for quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for isocyanate analysis. After derivatization, the stable urea or urethane derivatives are separated on an HPLC column and detected.
-
UV/Visible (UV-Vis) or Diode Array (DAD) Detection: A common and robust detection method. The choice of derivatizing agent is critical, as it must impart a strong chromophore to the isocyanate derivative for sensitive detection.[1]
-
Fluorescence (FLD) Detection: Offers higher sensitivity and selectivity compared to UV detection. Derivatizing agents that introduce a fluorescent tag, such as those containing anthracene or pyrene moieties, are used.[2][3]
-
-
Gas Chromatography (GC): This method is suitable for volatile and thermally stable derivatives. The choice of derivatizing agent is important to ensure the resulting derivative can be volatilized without decomposition.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for isocyanate analysis, offering superior sensitivity and selectivity.[8][9] It combines the excellent separation capabilities of HPLC with the highly specific and sensitive detection of tandem mass spectrometry, allowing for very low detection limits.[10][11]
-
Immunoassays: These methods are typically used for biomonitoring of exposure to isocyanates rather than for quantifying the chemical in a product or environmental sample. They detect isocyanate-specific antibodies (IgE, IgG) or isocyanate-protein adducts in biological samples like serum. While not a direct detection method for the chemical itself, it is a key technique in assessing the biological impact and sensitization in exposed individuals.
Comparison of Derivatizing Agents
The selection of the derivatizing reagent is a critical step that influences the sensitivity, selectivity, and choice of analytical technique.[2] A successful reagent must react quickly and completely with the isocyanate.[3][12]
| Derivatizing Agent | Common Abbreviation | Suitable Analytical Techniques | Key Features |
| Di-n-butylamine | DBA | GC-MS, LC-MS/MS | Forms stable urea derivatives. Widely used for its reliability and the good chromatographic behavior of its derivatives.[8][13] |
| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/EC, LC-MS/MS | Provides good electrochemical and UV detection properties.[2] |
| 9-(Methylaminomethyl)anthracene | MAMA | HPLC-FLD/UV | Imparts a highly fluorescent anthracene group, allowing for very sensitive detection with a fluorescence detector.[2][3] |
| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-FLD/UV | A highly reactive and fluorescent reagent designed for determining total isocyanate groups.[3][14] |
| Tryptamine | TRYP | HPLC-FLD/EC | Offers both fluorescence and electrochemical detection capabilities.[2] |
| 1-(2-Pyridyl)piperazine | 1-2PP | HPLC-UV/EC, LC-MS/MS | A common reagent used in standardized methods from OSHA and NIOSH for workplace air monitoring.[15][16] |
| (R)-(+)- or (S)-(-)-α-Methylbenzyl isocyanate | MBIC | HPLC, GC | This is itself an isocyanate, but it is primarily used as a chiral derivatizing agent to separate enantiomers of other chiral compounds (like amines or alcohols), rather than for detecting other isocyanates.[17][18] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the most common analytical methods for isocyanates. It is important to note that specific performance will vary depending on the exact derivative, matrix, and instrumentation used. The data presented here is representative of performance for common isocyanates like HDI, TDI, and MDI, and similar performance can be expected for this compound derivatives.
| Method | Derivatizing Agent | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD) |
| HPLC-UV | MOPP / 1-2PP | LOQ: ~ 1-10 µg/m³ (air sample)[16][19] | > 0.99 | < 15% |
| HPLC-FLD | MAP / MAMA | LOD: ~0.01-0.05 µg per sample[14] | > 0.995 | < 10% |
| GC-MS | DBA | LOD: ~0.1 µg/L (in solution) | > 0.99 | < 15% |
| LC-MS/MS | DBA / 1-2PP | LOQ: ~5 ng/mL (in solution)[9] | > 0.995 | < 13%[8] |
Experimental Protocols
Key Experiment 1: Derivatization and Analysis by LC-MS/MS
This protocol is a generalized procedure based on methods using Di-n-butylamine (DBA) derivatization followed by LC-MS/MS analysis, which is suitable for quantifying this compound derivatives in various matrices.[8][9]
1. Sample Preparation and Derivatization:
- For liquid samples (e.g., extraction media), add a known volume to a vial.
- For air samples, draw a known volume of air through an impinger containing a solution of Di-n-butylamine (DBA) in a solvent like toluene.[8]
- Add an excess of the DBA derivatizing solution to the sample.
- Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) at room temperature to ensure complete derivatization.
- An internal standard (e.g., a deuterated DBA-isocyanate derivative) should be added to correct for matrix effects and variations in instrument response.[9]
2. Sample Clean-up:
- Evaporate the solvent (e.g., toluene) under a gentle stream of nitrogen.
- Reconstitute the residue in a solvent compatible with the HPLC mobile phase, such as acetonitrile or an acetonitrile/DMSO mixture.[15]
- Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection.
3. LC-MS/MS Analysis:
- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor ion to product ion transition for the DBA-derivatized this compound.
4. Quantification:
- Create a calibration curve by analyzing a series of standards of the derivatized this compound of known concentrations.
- Quantify the analyte in the sample by comparing its peak area (or the ratio to the internal standard) to the calibration curve.
Key Experiment 2: Analysis by HPLC with Fluorescence Detection
This protocol is based on NIOSH Method 5525, which uses the fluorescent derivatizing agent 1-(9-anthracenylmethyl)piperazine (MAP).[14]
1. Sample Collection and Derivatization:
- Draw a known volume of air through a glass fiber filter coated with MAP. The derivatization reaction occurs directly on the filter during sampling.
- Alternatively, for liquid samples, add the sample to a solution of MAP in acetonitrile.
2. Sample Extraction:
- Place the filter in a vial and add an extracting solution (e.g., 1x10⁻⁴ M MAP in acetonitrile).
- Sonicate or agitate the vial for 60 minutes to ensure complete extraction of the derivative.
- Filter the extract before analysis.
3. HPLC-FLD Analysis:
- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: A C18 or C8 reversed-phase column.
- Mobile Phase: A gradient elution using a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like acetonitrile.
- Flow Rate: 1.0 - 1.5 mL/min.
- Injection Volume: 10 - 25 µL.
- Fluorescence Detector Settings: Excitation wavelength (λex) of 254 nm and an emission wavelength (λem) of 412 nm (typical for anthracene-based derivatives).
4. Quantification:
- Prepare calibration standards by derivatizing known amounts of this compound with MAP.
- Construct a calibration curve by plotting fluorescence intensity versus concentration.
- Determine the concentration in the sample by comparing its fluorescence response to the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS detection of this compound.
Caption: Principle of derivatization for isocyanate analysis.
References
- 1. (R)-(+)-α-Methylbenzyl isocyanate, ≥99.0% (sum of enantiomers, GC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 2. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(-)-a-Methylbenzyl isocyanate for chiral derivatization, LiChropur , = 99.0 14649-03-7 [sigmaaldrich.com]
- 5. (S)-(-)-α-Methylbenzyl isocyanate, ≥99.0% (sum of enantiomers, GC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 6. Benzyl isocyanate | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 11. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison [repository.tno.nl]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdc.gov [cdc.gov]
- 15. osha.gov [osha.gov]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Assessing Racemization Risk During Derivatization with 2-Methylbenzyl Isocyanate: A Comparative Guide
For researchers engaged in chiral separations, the derivatization of enantiomers into diastereomers is a critical step for analysis by achiral chromatography. The choice of a chiral derivatizing agent (CDA) is paramount, as the reaction itself must not alter the enantiomeric composition of the analyte. This guide provides a comprehensive overview of assessing the racemization risk associated with the use of 2-Methylbenzyl isocyanate and compares it with other commonly employed CDAs.
One of the primary concerns when using a CDA is the potential for racemization of the analyte or the CDA itself during the derivatization reaction.[1] This can lead to an inaccurate determination of enantiomeric excess (e.e.). The ideal CDA should react under mild conditions, quantitatively with both enantiomers, and without causing any racemization.[1][2]
While this compound is utilized as a chiral derivatizing agent, particularly for amines and alcohols, specific quantitative data on its racemization risk is not extensively documented in publicly available literature. Therefore, it is crucial for researchers to experimentally validate the suitability of this compound for their specific analyte and reaction conditions to ensure the integrity of their results.
Experimental Protocol for Assessing Racemization Risk
To assess the potential for racemization during derivatization with this compound or any other CDA, a carefully designed experiment is required. The following protocol outlines a general procedure for this assessment.
Objective: To quantify the extent of racemization of a chiral analyte upon derivatization with a chiral derivatizing agent.
Materials:
-
Enantiomerically pure analyte (or a sample with a precisely known enantiomeric excess).
-
The chiral derivatizing agent to be tested (e.g., (R)-(+)- or (S)-(-)-2-Methylbenzyl isocyanate).
-
Aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine), if required for the reaction.
-
Quenching reagent (e.g., a small amount of water or a primary amine like butylamine).
-
High-purity solvents for chromatography.
-
Analytical standards of the diastereomeric products, if available.
Procedure:
-
Sample Preparation: Prepare a solution of the enantiomerically pure analyte of a known concentration in an appropriate aprotic solvent.
-
Derivatization Reaction:
-
To the analyte solution, add the chiral derivatizing agent (a slight excess is often used to ensure complete reaction).
-
If the reaction requires a base, add the tertiary amine base.
-
Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time). It is advisable to test a range of conditions (e.g., room temperature vs. elevated temperature, different reaction times) to understand their impact on racemization.
-
-
Reaction Quenching: Once the derivatization is complete, quench the reaction by adding a suitable reagent to consume any excess derivatizing agent.
-
Sample Analysis: Analyze the resulting solution containing the diastereomeric derivatives by a suitable chromatographic (HPLC, GC) or spectroscopic (NMR) method. The analytical method must be capable of separating and quantifying the two diastereomeric products.
-
Quantification of Diastereomers:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the diastereomeric ratio (d.r.). For an enantiomerically pure starting material, any presence of the second diastereomer indicates that racemization has occurred.
-
-
Calculation of Racemization: The percentage of racemization can be calculated from the diastereomeric ratio. If starting with a single enantiomer, the percentage of the minor diastereomer corresponds to the percentage of racemization.
Workflow for Assessing Racemization Risk
Caption: Experimental workflow for the assessment of racemization risk.
Comparison with Alternative Chiral Derivatizing Agents
Several other chiral derivatizing agents are available, some of which have been reported to exhibit low racemization potential. The choice of CDA often depends on the functional group of the analyte (e.g., amine, alcohol, carboxylic acid).
| Chiral Derivatizing Agent | Analyte Functional Group | Reported Racemization Risk | Key Characteristics |
| This compound | Amines, Alcohols | Not extensively documented; requires experimental validation. | Forms stable urea and carbamate derivatives. |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines, Thiols | Very low.[2] | Reacts under mild conditions; provides a strong chromophore for UV detection.[2] |
| (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Alcohols, Amines | Low, but can occur under harsh conditions. | Widely used for NMR analysis; the trifluoromethyl group provides a distinct NMR signal. |
| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines | Low. | Forms fluorescent derivatives, enabling sensitive detection. |
| N-(p-Toluenesulfonyl)-L-prolyl Chloride (TSPC) | Alcohols | Low. | Forms stable ester derivatives. |
| (1R)-(-)-Menthyl Chloroformate | Amines, Alcohols | Low. | Forms carbamate derivatives; based on a readily available natural product. |
Logical Relationship for Selecting a Chiral Derivatizing Agent
Caption: A logical workflow for selecting and validating a CDA.
Conclusion
While this compound is a valuable chiral derivatizing agent, the potential for racemization should not be overlooked. Due to the limited availability of specific data on its racemization risk, it is imperative that researchers conduct a thorough experimental assessment, as outlined in this guide, before its application in quantitative chiral analysis. For applications where minimal racemization is critical, well-established low-racemization reagents such as Marfey's reagent for amines may be considered as alternatives. The selection of the most appropriate CDA will always depend on the specific analyte, the required analytical sensitivity, and the rigorous validation of the derivatization method to ensure accurate and reliable results.
References
- 1. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylbenzyl Isocyanate: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methylbenzyl isocyanate is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this reactive chemical. Adherence to these procedures is vital to mitigate health risks and ensure regulatory compliance.
Immediate Actions and Spill Management
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.
Step 1: Evacuate and Ventilate
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse harmful vapors.[1]
Step 2: Personal Protective Equipment (PPE)
-
Before attempting any cleanup, don the appropriate PPE, including:
-
Chemical-resistant gloves (Nitrile or chloroprene are recommended).
-
Safety goggles and a face shield.
-
A full protective suit.
-
A respirator with an appropriate filter for organic vapors.[2]
-
Step 3: Containment
-
For minor spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or commercial oil absorbent.[1][3] Do not use sawdust or other combustible materials.[4]
-
For major spills, dike the area to prevent the isocyanate from entering drains or water systems.[1]
Step 4: Neutralization
-
Once absorbed, the material must be neutralized to render it less hazardous. Apply a decontamination solution to the absorbed spill.[3][5] Allow the solution to react for at least 10 minutes.[3]
Decontamination Solutions
Two primary formulations are recommended for the neutralization of isocyanate spills. These solutions react with the isocyanate group to form more stable and less toxic compounds.
| Formulation | Component 1 | Component 2 | Component 3 |
| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2-2% | Water: to make 100% |
| Formula 2 | Concentrated Ammonia: 3-8% | Liquid Detergent: 0.2-2% | Water: to make 100% |
Note: If using the ammonia-based formula, ensure enhanced ventilation due to the release of ammonia vapor.[1][3]
Waste Collection and Disposal Protocol
Step 1: Collect Neutralized Waste
-
Carefully shovel the neutralized absorbent material into an open-top container.[1]
-
Crucially, do not seal the container tightly. The reaction between the isocyanate and the decontamination solution can generate carbon dioxide gas, leading to a dangerous buildup of pressure in a sealed container.[1][6]
Step 2: Decontaminate Tools and Surfaces
-
Thoroughly decontaminate all tools and surfaces that came into contact with the isocyanate using one of the decontamination solutions.[6]
-
Contaminated clothing should be removed immediately and either discarded as hazardous waste or thoroughly decontaminated before laundering.[4]
Step 3: Label and Store Waste
-
Clearly label the waste container with its contents.
-
Move the loosely covered container to a well-ventilated, isolated area and allow it to stand for at least 72 hours to ensure the complete release of any generated carbon dioxide.[6][7]
Step 4: Professional Disposal
-
All waste materials, including the neutralized absorbent, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service for the final collection and disposal of the this compound waste.[1][8] Ensure you follow all federal, state, and local regulations.[1]
Disposal Procedure Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fsi.co [fsi.co]
- 2. fishersci.ca [fishersci.ca]
- 3. safetyinnumbers.ca [safetyinnumbers.ca]
- 4. actsafe.ca [actsafe.ca]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. angenechemical.com [angenechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbenzyl Isocyanate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Methylbenzyl isocyanate in research and development settings. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
This compound is a hazardous chemical that requires strict safety measures to prevent adverse health effects. Exposure can cause skin and eye irritation, respiratory sensitization, and may lead to asthma-like symptoms.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent all routes of exposure, including inhalation, skin contact, and eye contact. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with an organic vapor cartridge is the minimum requirement.[2] For spill situations or in areas with inadequate ventilation, a supplied-air respirator is recommended.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. Butyl rubber or nitrile gloves provide adequate protection.[2][3] Standard latex gloves are not suitable.[3] Gloves should be inspected for any signs of degradation before use. |
| Eye Protection | Chemical splash goggles are required.[2] If a full-face respirator is not used, a face shield must be worn in conjunction with goggles to provide an extra layer of protection.[2][4] |
| Body Protection | A disposable, chemical-resistant coverall or a lab coat made of a non-porous material should be worn to prevent skin contact.[1] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For tasks with a higher risk of spills, chemically resistant shoe covers should be worn. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the limits for other common isocyanates should be used as a conservative guideline to ensure personnel safety.
| Organization | Isocyanate | Exposure Limit (8-hour Time-Weighted Average) | Ceiling Limit (Not to be exceeded at any time) |
| OSHA | Methylene bisphenyl diisocyanate (MDI) | - | 0.02 ppm (0.2 mg/m³)[5] |
| OSHA | Toluene-2,4-diisocyanate (TDI) | - | 0.02 ppm (0.14 mg/m³)[5] |
| NIOSH | Toluene diisocyanate (TDI) | 0.005 ppm (0.036 mg/m³)[6] | 0.02 ppm (0.14 mg/m³) (10-minute ceiling)[6] |
| Cal/OSHA | MDI, TDI, HDI, IPDI | 5 ppb | - |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including the isocyanate, reaction vessels, and spill cleanup materials.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid contact with incompatible materials such as water, acids, bases, and alcohols.[7]
3. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the isocyanate. A recommended decontamination solution is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.[4]
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all liquid and solid waste contaminated with this compound in a dedicated, clearly labeled, and chemically resistant waste container.
-
Do not cap the waste container tightly, as the reaction of isocyanates with moisture can generate carbon dioxide gas, leading to pressure buildup.[1][8]
2. Neutralization (for small quantities):
-
In a designated chemical fume hood, slowly add the isocyanate waste to a neutralization solution. A common formulation is a 5-10% solution of sodium carbonate in water with a small amount of detergent.[2][4]
-
Allow the mixture to react for at least 48 hours with occasional stirring.
3. Final Disposal:
-
Arrange for the collection of the neutralized waste by a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled according to regulatory requirements.
Workflow for Safe Handling of this compound
References
- 1. actsafe.ca [actsafe.ca]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Handle Isocyanates? [enuochem.com]
- 4. safetyinnumbers.ca [safetyinnumbers.ca]
- 5. Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates | Occupational Safety and Health Administration [osha.gov]
- 6. saferpainting.com [saferpainting.com]
- 7. fishersci.com [fishersci.com]
- 8. fsi.co [fsi.co]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
